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  • Product: Pedalitin tetraacetate
  • CAS: 25782-30-3

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Structural Elucidation of Pedalitin Tetraacetate: A Technical Guide

Executive Summary Pedalitin (5,6,3',4'-tetrahydroxy-7-methoxyflavone) is a naturally occurring bioactive flavonoid isolated from botanical sources such as Rabdosia japonica and Ruellia tuberosa[1]. While it exhibits pote...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pedalitin (5,6,3',4'-tetrahydroxy-7-methoxyflavone) is a naturally occurring bioactive flavonoid isolated from botanical sources such as Rabdosia japonica and Ruellia tuberosa[1]. While it exhibits potent inhibitory activity against tyrosinase, α-glucosidase, and xanthine oxidase[2], the presence of four free hydroxyl groups complicates its structural elucidation via X-ray crystallography due to extensive intermolecular hydrogen bonding and lattice disorder[3].

To unambiguously confirm the parent structure and evaluate its potential as a lipophilic prodrug, researchers synthesize its tetra-acetylated derivative: Pedalitin tetraacetate [3]. This whitepaper provides a comprehensive analysis of the physicochemical properties, synthesis methodologies, and analytical characterization of Pedalitin tetraacetate, designed for drug development professionals and synthetic chemists.

Physicochemical and Structural Properties

Exhaustive acetylation of Pedalitin masks its highly polar hydroxyl groups, fundamentally altering its physicochemical profile. This transformation increases the molecule's lipophilicity, a critical parameter for predicting membrane permeability and oral bioavailability in early-stage drug development[4].

Table 1: Quantitative Physicochemical Data for Pedalitin Tetraacetate

PropertyValueMethod / Source
Molecular Formula C₂₄H₂₀O₁₁Computed[4]
Molecular Weight 484.40 g/mol Computed[4]
LogP (Lipophilicity) 2.20[4]
Topological Polar Surface Area (TPSA) 141.00 Ų[4]
Exact Mass 484.1005UPLC-ESI-MS-TOF[5]
Physical Appearance Crystalline SolidExperimental[3]
IUPAC Nomenclature [2-acetyloxy-4-(5,6-diacetyloxy-7-methoxy-4-oxochromen-2-yl)phenyl] acetateSystematic[4]

Chemical Synthesis & Derivatization Workflow

The synthesis of Pedalitin tetraacetate is achieved through an exhaustive esterification of the parent flavonoid. The protocol below is designed to ensure complete conversion while preventing the degradation of the delicate benzopyran-4-one core[3].

Protocol 1: Exhaustive Acetylation of Pedalitin
  • Preparation & Solvation : Dissolve 50 mg of purified Pedalitin in 2.0 mL of anhydrous pyridine under an inert atmosphere (N₂ or Ar).

    • Causality: Pyridine serves a dual purpose. It acts as an excellent solvent for highly polar polyhydroxylated flavonoids and functions as an acid scavenger to neutralize the acetic acid byproduct, driving the reaction equilibrium forward.

  • Reagent Addition : Add 0.5 mL of acetic anhydride (Ac₂O) dropwise to the solution.

    • Causality: Acetic anhydride is added in large molar excess to ensure the complete acetylation of all four hydroxyl groups (at the 5, 6, 3', and 4' positions). Pyridine acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate that accelerates the esterification.

  • Reaction Incubation : Stir the mixture continuously at room temperature (20-25°C) for 12 hours.

    • Causality: Maintaining room temperature is critical. Elevated temperatures can lead to unwanted side reactions, such as the cleavage of the flavonoid C-ring. The 12-hour duration ensures the kinetically slower, sterically hindered hydroxyls are fully acetylated.

  • Quenching & Phase Separation : Pour the reaction mixture into 20 mL of ice-water and extract three times with 15 mL of ethyl acetate (EtOAc).

    • Causality: Ice-water rapidly hydrolyzes unreacted acetic anhydride into water-soluble acetic acid and precipitates the highly hydrophobic Pedalitin tetraacetate.

  • Purification (Self-Validating Step) : Wash the combined organic layers with 1M HCl, followed by saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: The HCl wash is a critical self-validating step to remove residual pyridine (as water-soluble pyridinium chloride). If the organic layer remains yellow/cloudy, pyridine is still present. The resulting product typically yields ~94.7% purity[3].

G A Pedalitin (Parent Flavonoid) B Acetylation (Ac2O, Pyridine, RT) A->B C Pedalitin Tetraacetate (Yield: 94.7%) B->C D Slow Evaporation (EtOH, 2 mL) C->D E Single Crystal X-Ray Diffraction D->E

Caption: Workflow for the synthesis and crystallographic characterization of Pedalitin tetraacetate.

Analytical Characterization & X-Ray Crystallography

To unambiguously confirm the structure of Pedalitin, the tetraacetate derivative is subjected to X-ray crystallography[3]. The free hydroxyl groups in the parent compound often lead to structural disorder in the crystal lattice; acetylation resolves this by replacing hydrogen-bond donors with bulky, predictable acetate groups.

Protocol 2: Single Crystal Growth via Slow Evaporation
  • Solvation : Dissolve 5 mg of the purified Pedalitin tetraacetate in 2 mL of absolute ethanol (EtOH).

    • Causality: Ethanol provides the ideal thermodynamic environment. The compound is moderately soluble in EtOH at room temperature, ensuring the compound remains in solution without immediate precipitation.

  • Evaporation Setup : Place the solution in a clean, dust-free glass vial. Cover the vial with parafilm and puncture 2-3 small pinholes in the film.

    • Causality: The pinholes restrict the rate of solvent evaporation. Slow evaporation ensures that the molecules have sufficient time to orient themselves into a highly ordered, low-energy crystal lattice, minimizing structural defects and solvent trapping.

  • Harvesting : Allow the vial to sit undisturbed at room temperature for 5-7 days until a single crystal forms.

    • Causality: Mechanical disturbance can induce spontaneous nucleation, leading to a microcrystalline powder rather than the single, robust crystal required for precise X-ray diffraction analysis[3].

Spectroscopic Validation: The structural identity is confirmed via Nuclear Magnetic Resonance (NMR) prior to crystallography. The ¹H NMR (500 MHz, CDCl₃) spectrum reveals the methoxy group at δ 3.95 (s, 3H) and four distinct acetate methyl signals at δ 2.44 (s, 3H), 2.35 (s, 6H), 2.34 (s, 3H), and 2.33 (s, 3H), acting as a self-validating confirmation of complete tetra-acetylation[3].

Pharmacokinetic Logic of Acetylation (Prodrug Potential)

Beyond structural elucidation, the conversion of Pedalitin to Pedalitin tetraacetate serves as a model for prodrug development. The parent compound, while biologically active, suffers from poor bioavailability due to its high polarity (TPSA > 100 Ų with multiple H-bond donors)[4].

By masking the hydroxyl groups, the LogP is optimized to 2.20[4], falling perfectly within the Lipinski Rule of Five ideal range for passive membrane diffusion. Once inside the target cell, ubiquitous intracellular esterases hydrolyze the acetate groups, releasing the active Pedalitin to engage with intracellular targets or inflammatory pathways[6].

G A Pedalitin Tetraacetate (LogP = 2.20) B Enhanced Lipophilicity & Membrane Permeability A->B C Intracellular Uptake B->C D Esterase-Mediated Hydrolysis C->D E Active Pedalitin Target Engagement D->E

Caption: Pharmacokinetic rationale for the tetraacetylation of Pedalitin to enhance cellular uptake.

References

  • Lee, J., et al. (2024). "Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin." Molecules, 29(2), 513.[Link]

  • PubChem. "Pedalitin tetraacetate (CID 33172)." National Center for Biotechnology Information.[Link]

  • PubChem. "Pedalitin (CID 31161)." National Center for Biotechnology Information.[Link]

  • MolForge. "Pedalitin tetraacetate - Molecular Properties & Analysis." MolForge AI.[Link]

  • El-Hawary, S., et al. (2022). "Mentha pulegium L. (Pennyroyal, Lamiaceae) Extracts Impose Abortion or Fetal-Mediated Toxicity in Pregnant Rats... and Metabolite Profiling via UPLC-ESI-MS-TOF." Biology, 11(5), 774.[Link]

Sources

Exploratory

Structural Elucidation and Chemical Architecture of Pedalitin Tetraacetate: A Technical Guide

Executive Summary Pedalitin is a naturally occurring tetrahydroxy-monomethoxy-flavone isolated from medicinal plant species such as Rabdosia japonica and Ruellia tuberosa[1]. As a bioactive flavonoid, it has demonstrated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pedalitin is a naturally occurring tetrahydroxy-monomethoxy-flavone isolated from medicinal plant species such as Rabdosia japonica and Ruellia tuberosa[1]. As a bioactive flavonoid, it has demonstrated significant pharmacological potential, acting as an inhibitor of lipoxygenase-1 (LOX-1), tyrosinase, and α-glucosidase[2][3].

However, in drug development and natural product chemistry, establishing the unambiguous 3D stereochemistry and substitution pattern of highly hydroxylated flavonoids is notoriously difficult. The presence of multiple free hydroxyl (-OH) groups leads to unpredictable intermolecular hydrogen bonding, which often results in amorphous powders rather than ordered crystals. To overcome this, researchers synthesize Pedalitin tetraacetate , a peracetylated derivative that masks the hydrogen-bond donors, thereby enabling the growth of high-quality single crystals for definitive X-ray crystallographic analysis[4][5]. This whitepaper explores the chemical structure, IUPAC nomenclature, and the self-validating synthetic protocols required to characterize this critical derivative.

Chemical Architecture and Nomenclature

Pedalitin belongs to the flavone subclass of flavonoids, characterized by a C6-C3-C6 backbone consisting of two benzene rings (A and B) linked via a heterocyclic pyran ring (C) containing a ketone group.

IUPAC Nomenclature Breakdown
  • Pedalitin : The systematic IUPAC name is 2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-methoxychromen-4-one [1].

    • Chromen-4-one defines the bicyclic core.

    • 2-(3,4-dihydroxyphenyl) indicates the B-ring attachment at position 2, with hydroxyl groups at the 3' and 4' positions.

    • 5,6-dihydroxy and 7-methoxy define the substitution pattern on the A-ring.

  • Pedalitin Tetraacetate : The systematic IUPAC name is [2-acetyloxy-4-(5,6-diacetyloxy-7-methoxy-4-oxochromen-2-yl)phenyl] acetate [6].

    • During acetylation, all four free hydroxyl groups (at positions 5, 6, 3', and 4') are converted into esterified acetate (-OAc) groups, fundamentally altering the molecule's polarity and nomenclature hierarchy[4].

Quantitative Physicochemical Data

The following table summarizes the key molecular properties of both the parent compound and its tetraacetate derivative.

PropertyPedalitinPedalitin Tetraacetate
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-methoxychromen-4-one[2-acetyloxy-4-(5,6-diacetyloxy-7-methoxy-4-oxochromen-2-yl)phenyl] acetate
Molecular Formula C₁₆H₁₂O₇C₂₄H₂₀O₁₁
Molecular Weight 316.26 g/mol 484.40 g/mol
CAS Registry Number 22384-63-025782-30-3
Key Functional Groups Four free -OH groups, one -OCH₃ groupFour esterified -OAc groups, one -OCH₃ group
Topological Polar Surface Area (TPSA) 116.45 Ų141.00 Ų

(Data sourced from PubChem and MolForge databases[1][6][7])

The Causality of Derivatization: Why Synthesize the Tetraacetate?

In structural biology and medicinal chemistry, the exact positioning of methoxy versus hydroxyl groups on a flavone core dictates its binding affinity to target enzymes. While standard 1D and 2D NMR spectroscopy can infer structure, X-ray crystallography remains the gold standard for unambiguous confirmation[4].

The Physical Chemistry Challenge : Pedalitin possesses four hydroxyl groups. In a solvent matrix, these groups act as promiscuous hydrogen-bond donors and acceptors, creating a chaotic lattice energy landscape. This prevents the slow, ordered molecular stacking required to form a single crystal.

The Derivatization Solution : By reacting Pedalitin with acetic anhydride, the hydroxyls are converted into bulky, non-hydrogen-bond-donating acetate groups.

  • Solubility Enhancement : The molecule becomes significantly more lipophilic, allowing it to dissolve completely in organic solvents like ethanol (EtOH).

  • Lattice Stabilization : The steric bulk of the acetate groups forces the molecules into a predictable, repeating geometric lattice as the solvent slowly evaporates, yielding high-quality single crystals[4][5].

Experimental Methodology: Synthesis and Crystallization

To ensure scientific integrity, the following protocol is designed as a self-validating system . The workflow mandates intermediate purity checks before proceeding to the time-intensive crystallization phase.

Step 1: Peracetylation Reaction
  • Reagent Preparation : Dissolve 10 mg of purified Pedalitin in 1.0 mL of anhydrous pyridine in a dry, inert-gas-purged reaction vial.

    • Causality: Pyridine serves a dual purpose as both the solvent and the base catalyst. It neutralizes the acetic acid byproduct generated during the reaction, driving the equilibrium toward complete esterification[4].

  • Acylation : Add 1.0 mL of acetic anhydride (Ac₂O) dropwise to the solution at 0°C, then allow the mixture to warm to room temperature (25°C). Stir continuously for 12 hours.

    • Causality: Dropwise addition controls the initial exothermic reaction. The extended 12-hour duration ensures that even the sterically hindered hydroxyl group at position 5 (which is hydrogen-bonded to the C4 ketone) is fully acetylated[4].

  • Quenching & Extraction : Pour the mixture into 10 mL of ice-cold water to hydrolyze excess Ac₂O. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by saturated NaHCO₃ and brine.

  • Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Pedalitin tetraacetate (Typical yield: ~94.7%)[4].

Step 2: Self-Validation (Purity Check)

Before attempting crystallization, the structural conversion must be validated.

  • Validation Protocol : Perform ¹H NMR (500 MHz, CDCl₃) analysis. The reaction is deemed successful and complete only if the phenolic -OH signals (typically >9.0 ppm) have completely disappeared, and distinct acetate methyl singlets have appeared between 2.33 and 2.44 ppm, alongside the native methoxy singlet at 3.95 ppm[4].

Step 3: Single Crystal Growth
  • Solubilization : Dissolve 5 mg of the validated Pedalitin tetraacetate in 2 mL of absolute ethanol (EtOH).

    • Causality: Ethanol provides optimal solubility dynamics—dissolving the compound fully at room temperature but allowing gradual supersaturation as the solvent evaporates[4].

  • Slow Evaporation : Puncture the cap of the vial with a fine needle to restrict solvent vapor escape. Leave undisturbed in a vibration-free environment at 20°C.

  • Harvesting : Once distinct, block-like single crystals form (typically 7–14 days), harvest them using a nylon loop for immediate X-ray diffraction (XRD) analysis[4][5].

Synthesis P Pedalitin (C16H12O7) R Acetylation Ac2O, Pyridine, 12h P->R Mask -OH groups PT Pedalitin Tetraacetate (C24H20O11) R->PT 94.7% Yield C Crystallization Slow Evaporation (EtOH) PT->C Solubilization X X-Ray Diffraction Structure Confirmation C->X Single Crystal

Caption: Workflow for the synthesis and structural validation of Pedalitin tetraacetate.

Biological Implications in Drug Development

Confirming the exact structure of Pedalitin via its tetraacetate derivative is not merely an academic exercise; it is foundational for Structure-Activity Relationship (SAR) modeling in drug discovery. The specific arrangement of the four hydroxyl groups and the single methoxy group at position 7 is responsible for its potent bioactivity[1][8].

Pedalitin has been identified as a multi-target inhibitor:

  • Lipoxygenase-1 (LOX-1) : Pedalitin acts as a time-dependent, irreversible inhibitor of soybean LOX-1 with an IC₅₀ of 152.5 μM, indicating potential anti-inflammatory applications[2].

  • Metabolic Enzymes : It demonstrates competitive enzymatic blockade against tyrosinase (IC₅₀ = 0.28 mM) and α-glucosidase (IC₅₀ = 0.29 mM), making it a compound of interest for metabolic and dermatological research[3].

BioActivity Core Pedalitin (Active Flavone) LOX Lipoxygenase-1 IC50: 152.5 μM Core->LOX Irreversible Inhibition TYR Tyrosinase IC50: 0.28 mM Core->TYR Enzymatic Blockade AGL α-Glucosidase IC50: 0.29 mM Core->AGL Enzymatic Blockade

Caption: Key pharmacological targets and inhibitory concentrations of Pedalitin.

References

Sources

Foundational

Comprehensive Technical Guide: Natural Sources, Isolation, and Pharmacological Profiling of Pedalitin

Executive Summary Pedalitin (3',4',5,6-tetrahydroxy-7-methoxyflavone) is a naturally occurring flavone with significant antioxidant, anti-inflammatory, and antifungal properties[1][2]. As a specialized secondary metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pedalitin (3',4',5,6-tetrahydroxy-7-methoxyflavone) is a naturally occurring flavone with significant antioxidant, anti-inflammatory, and antifungal properties[1][2]. As a specialized secondary metabolite, it plays a critical role in plant defense mechanisms and has emerged as a high-value precursor and active pharmaceutical ingredient (API) candidate in modern drug development[3]. This whitepaper provides a comprehensive technical framework covering its structural biology, botanical sourcing, isolation methodologies, and pharmacological mechanisms.

Chemical Identity and Structural Biology

Pedalitin belongs to the flavone subclass of flavonoids, characterized by a highly conjugated C6-C3-C6 backbone. Its specific substitution pattern—four hydroxyl (-OH) groups at positions 3', 4', 5, and 6, and a single methoxy (-OCH3) group at position 7—confers its unique solubility, electron-donating capacity, and target-binding profile[1][4]. The catechol moiety (3',4'-dihydroxy) on the B-ring is particularly critical for its radical scavenging and enzyme-inhibitory activities[5].

Table 1: Physicochemical Properties of Pedalitin

PropertyValue
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-methoxychromen-4-one
Molecular Formula C₁₆H₁₂O₇
Molecular Weight 316.26 g/mol
CAS Registry Number 22384-63-0
Physical Description Yellow powder; Solid
Melting Point 300 - 301 °C

Data aggregated from standardized chemical databases[4].

Botanical Sources and Ecological Distribution

Pedalitin is synthesized in various plant species, often co-occurring with its glycosylated derivatives (e.g., pedaliin) or structurally related flavonoids like quercetin and rutin[5][6]. Identifying the optimal botanical source is critical for maximizing extraction yields.

Table 2: Primary Natural Sources of Pedalitin

Plant SpeciesBotanical FamilyPrimary Tissue SourceKey Co-occurring Compounds
Rabdosia japonica (Isodon japonicus)LamiaceaeAerial partsQuercetin, Rutin, Ursolic acid
Sesamum indicumPedaliaceaeYoung leavesPedaliin, Martynoside
Pterogyne nitensFabaceaeLeavesKaempferol, Quercetin
Salvia circinataLamiaceaeAerial partsAmarisolide A, Phloretin

Sourced from respective phytochemical isolation studies[2][5][6][7].

Experimental Methodology: Isolation and Purification

Isolating pedalitin from complex botanical matrices requires a multi-dimensional chromatographic approach to separate the target aglycone from structurally similar flavonoids and highly polar glycosides[6]. The following protocol is a self-validating system optimized for Sesamum indicum or Rabdosia japonica biomass[5][6].

Step-by-Step Isolation Protocol
  • Biomass Preparation & Defatting :

    • Action : Pulverize dried plant leaves (e.g., 0.5 kg) and macerate in n-hexane (1.0 L × 2) at room temperature.

    • Causality : Hexane selectively removes non-polar lipids, waxes, and sterols. This defatting step prevents column fouling in downstream chromatography and improves the extraction efficiency of targeted polyphenols[6].

  • Primary Extraction :

    • Action : Extract the defatted biomass with 80% Ethanol (EtOH) (1.0 L × 2) for 1 hour. Concentrate the extract in vacuo.

    • Causality : The 80% aqueous ethanol system provides the optimal dielectric constant to solubilize both aglycone flavones (like pedalitin) and their glycosylated precursors, while leaving behind highly polymeric structural carbohydrates[6].

  • Macroporous Resin Filtration :

    • Action : Load the concentrated aqueous-ethanolic extract onto a Diaion HP-20 column. Wash with water, then elute with Methanol (MeOH).

    • Causality : HP-20 is a styrene-divinylbenzene copolymer that adsorbs aromatic compounds (polyphenols) via hydrophobic interactions. The water wash removes highly polar impurities (sugars, aliphatic acids), while the MeOH elution recovers the enriched flavonoid fraction and strips residual chlorophyll[6].

  • Liquid-Liquid Partitioning :

    • Action : Suspend the MeOH effluent in water and partition successively with Ethyl Acetate (EtOAc) and n-Butanol (n-BuOH).

    • Causality : This step fractionates the extract by polarity. Pedalitin (an aglycone) preferentially partitions into the EtOAc layer, whereas its glycoside (pedaliin) and iridoids partition into the more polar n-BuOH layer[6].

  • Preparative HPLC (Final Purification) :

    • Action : Subject the EtOAc fraction to recycling preparative HPLC using a C18 column (e.g., Waters XBridge, 10 × 250 mm). Elute isocratically with 30–40% MeOH containing 0.1% Formic Acid (HCOOH).

    • Causality : The C18 stationary phase resolves closely related flavones based on minor hydrophobicity differences (e.g., the 7-methoxy group). The addition of 0.1% HCOOH suppresses the ionization of phenolic hydroxyl groups, preventing peak tailing and ensuring sharp, high-resolution peak elution yielding >97% pure pedalitin[6].

IsolationWorkflow Start Raw Plant Biomass (e.g., Sesamum indicum leaves) Defat Defatting (n-Hexane) Start->Defat Removes lipophilic waxes Extract Primary Extraction (80% EtOH) Defat->Extract Solubilizes flavonoids Resin Macroporous Resin (Diaion HP-20) Extract->Resin Removes sugars/chlorophyll Partition Liquid-Liquid Partitioning (EtOAc / n-BuOH) Resin->Partition Enriches aglycones (EtOAc) HPLC Preparative HPLC (C18, 30-40% MeOH + 0.1% HCOOH) Partition->HPLC High-resolution separation Pure Purified Pedalitin (>97% Purity) HPLC->Pure Fraction collection

Step-by-step experimental workflow for the isolation and purification of Pedalitin.

Pharmacological Profiling and Mechanistic Pathways

Pedalitin exhibits potent biological activities, primarily driven by its ability to interact with key enzymatic pockets and cellular membranes.

Lipoxygenase-1 (LOX-1) Inhibition

Pedalitin acts as a potent inhibitor of soybean lipoxygenase-1 (LOX-1), an enzyme responsible for the oxygenation of polyunsaturated fatty acids into pro-inflammatory lipid hydroperoxides[5]. Kinetic studies demonstrate that pedalitin inactivates LOX-1 in a time-dependent, irreversible manner, with an IC₅₀ of 152.5 μM and a kinact/KI of 59.6 mM⁻¹min⁻¹[5][8]. The presence of the 3',4'-dihydroxy moiety on the B-ring is critical for this pseudoperoxidase activity, allowing the flavonoid to be slowly oxidized while irreversibly trapping the enzyme[5].

LOX1Pathway Linoleic Linoleic Acid (Lipid Substrate) LOX1 Lipoxygenase-1 (LOX-1) (Active Enzyme) Linoleic->LOX1 Binds to active site Hydroperoxides Lipid Hydroperoxides (Pro-inflammatory) LOX1->Hydroperoxides Catalyzes oxygenation Complex Enzyme-Inhibitor Complex (Irreversibly Inactivated) LOX1->Complex kinact / KI kinetics Inflammation Inflammatory Response (Oxidative Stress) Hydroperoxides->Inflammation Downstream signaling Pedalitin Pedalitin (Time-dependent Inhibitor) Pedalitin->LOX1 Competitive binding Complex->Hydroperoxides Blocks production

Mechanistic pathway of LOX-1 enzyme inhibition by Pedalitin.

Antifungal Synergy

In antifungal drug development, pedalitin demonstrates significant synergistic efficacy when combined with Amphotericin B (AmB) against Cryptococcus neoformans[2]. While pedalitin alone exhibits a Minimum Inhibitory Concentration (MIC) of 3.9 mg/L, its combination with AmB drastically reduces the required active concentrations of both compounds[2]. In in vivo models (Galleria mellonella), the combination treatment achieves >98% yeast cell death within 8 hours. This synergy is likely due to AmB forming pores in the fungal membrane, facilitating the intracellular accumulation of pedalitin to disrupt fungal oxidative homeostasis[2].

References

  • Title : Pedalitin: A Flavonoid Compound - Ontosight AI: Chemical Structure and Properties Source : ontosight.ai URL : 1

  • Title : Chemical structure and stereochemistry of Pedalitin - Benchchem Source : benchchem.com URL : Link

  • Title : Pedalitin | C16H12O7 | CID 31161 - PubChem - NIH Source : nih.gov URL : 4

  • Title : Synthetic Studies toward 5,6,7,3',4'-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin - Semantic Scholar Source : semanticscholar.org URL : 3

  • Title : Pedalitin from Isodon japonica, an inactivation of soybean lipoxygenase-1 Source : ms-editions.cl URL : 5

  • Title : Synergistic effect of pedalitin and amphotericin B against Cryptococcus neoformans by in vitro and in vivo Source : unesp.br URL : 2

  • Title : Chemical characterization and biological activity in young sesame leaves (Sesamum indicum L.) and changes in iridoid and polyphenol content at different growth stages | PLOS One Source : plos.org URL : 6

  • Title : Amarisolide A and pedalitin as bioactive compounds in the antinociceptive effects of Salvia circinata - ResearchGate Source : researchgate.net URL : 7

  • Title : Pedalitin from Isodon japonica, an inactivation of soybean lipoxygenase-1 - ResearchGate Source : researchgate.net URL : 8

Sources

Exploratory

Pedalitin Tetraacetate: A Comprehensive Technical Guide on Melting Point, Thermal Stability, and Structural Characterization

Executive Summary Pedalitin (3',4',5,6-tetrahydroxy-7-methoxyflavone) is a naturally occurring, highly bioactive flavonoid recognized for its tyrosinase and α-glucosidase inhibitory properties[1]. However, characterizing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pedalitin (3',4',5,6-tetrahydroxy-7-methoxyflavone) is a naturally occurring, highly bioactive flavonoid recognized for its tyrosinase and α-glucosidase inhibitory properties[1]. However, characterizing highly hydroxylated flavonoids presents significant analytical challenges due to their extreme melting points, poor solubility in organic solvents, and susceptibility to aerobic oxidation[2].

To overcome these hurdles and enable precise structural elucidation, researchers utilize exhaustive acetylation to synthesize pedalitin tetraacetate . This in-depth technical guide explores the physicochemical transformation between pedalitin and its tetraacetate derivative, detailing the thermodynamic causality behind its melting point shift, thermal stability parameters, and the self-validating experimental workflows required for its synthesis and crystallographic analysis.

Physicochemical Properties & Thermal Data

The derivatization of pedalitin into pedalitin tetraacetate fundamentally alters its thermodynamic profile and phase transition behavior. Table 1 summarizes the quantitative shifts in these properties.

Table 1: Comparative Physicochemical Properties of Pedalitin and Pedalitin Tetraacetate

PropertyPedalitin (Underivatized)Pedalitin Tetraacetate
Molecular Formula C₁₆H₁₂O₇[3]C₂₄H₂₀O₁₁[4]
Molecular Weight 316.26 g/mol [5]484.40 g/mol [4]
LogP (Lipophilicity) ~2.3[5]2.20[4]
Melting Point 300 – 302 °C[5][6]241 – 243 °C[6]
Physical State Yellow powder[3]Crystalline solid[2]
The Causality of the Melting Point Shift

A critical observation in the thermal analysis of these compounds is the drastic ~60 °C reduction in melting point upon acetylation.

The Thermodynamic Mechanism: In its native state, pedalitin possesses four free hydroxyl (-OH) groups at the 3', 4', 5, and 6 positions[3]. These functional groups act as potent hydrogen-bond donors and acceptors, facilitating an extensive and tightly packed intermolecular hydrogen-bonding network. This robust crystal lattice requires immense thermal energy to disrupt, yielding a high melting point of 300–302 °C[5][6].

During acetylation, these hydroxyl groups are covalently masked by bulky acetate (-OCOCH₃) groups[2]. This transformation eliminates the molecule's ability to act as a hydrogen-bond donor. Consequently, the structural integrity of the pedalitin tetraacetate crystal lattice relies entirely on weaker Van der Waals forces and dipole-dipole interactions. Furthermore, the steric bulk of the four acetate groups prevents tight molecular packing. This combined loss of hydrogen bonding and increased steric hindrance drastically lowers the lattice energy, resulting in a reduced melting point of 241–243 °C[6].

Causality A Pedalitin (4 Free -OH Groups) B Extensive Intermolecular Hydrogen Bonding A->B D Acetylation (Masks -OH with Acetates) A->D C High Lattice Energy Melting Point: 300-302 °C B->C E Pedalitin Tetraacetate (No H-Bond Donors) D->E F Weaker Van der Waals & Dipole Interactions E->F G Lower Lattice Energy Melting Point: 241-243 °C F->G

Caption: Thermodynamic causality of melting point reduction via acetylation.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify experimental success.

Protocol 1: Synthesis of Pedalitin Tetraacetate

Objective: Achieve exhaustive acetylation of pedalitin to yield high-purity pedalitin tetraacetate. Causality of Reagents: Acetic anhydride (Ac₂O) acts as the acetyl donor. Pyridine is selected as the solvent because it doubles as a nucleophilic catalyst (forming a highly reactive acetylpyridinium intermediate) and an acid scavenger to neutralize the acetic acid byproduct[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mg of purified pedalitin in 1 mL of anhydrous pyridine in a dry round-bottom flask.

  • Reagent Addition: Add 1 mL of Ac₂O dropwise to the solution at room temperature to prevent exothermic degradation.

  • Reaction: Stir the mixture continuously at room temperature for 12 hours[2].

  • Quenching: Pour the reaction mixture over 10 g of crushed ice. Causality: Water rapidly hydrolyzes the excess Ac₂O into water-soluble acetic acid, forcing the highly lipophilic pedalitin tetraacetate to precipitate out of solution.

  • Isolation: Filter the precipitate under a vacuum, wash extensively with cold distilled water, and dry overnight in a desiccator. Expected yield: ~94.7%[2].

Self-Validation Checkpoint: Analyze the product via ¹H NMR (500 MHz, CDCl₃). The complete disappearance of broad phenolic -OH signals and the emergence of four distinct acetate methyl singlets between δ 2.33 and 2.44 ppm confirms exhaustive acetylation[2].

Protocol 2: Single-Crystal Growth for X-Ray Analysis

Objective: Grow high-quality single crystals of pedalitin tetraacetate suitable for X-ray diffraction. Causality of Solvent: Ethanol (EtOH) is utilized because the tetraacetate derivative exhibits moderate, temperature-dependent solubility in it, which is ideal for achieving the slow supersaturation required for pristine crystal lattice formation[2].

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 5 mg of the synthesized pedalitin tetraacetate in 2 mL of absolute ethanol[2].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Causality: Removing microscopic dust particles prevents premature, disordered nucleation.

  • Evaporation: Seal the vial with parafilm and puncture 2-3 microscopic holes in the film.

  • Incubation: Leave the vial completely undisturbed at ambient temperature for 24–48 hours to allow for slow solvent evaporation[2].

Self-Validation Checkpoint: Inspect the resulting crystals under a polarized light microscope. The presence of sharp birefringence confirms a highly ordered crystalline lattice, distinguishing it from amorphous precipitation.

Workflow A Pedalitin (Starting Material) B Acetylation (Ac2O, Pyridine, RT, 12h) A->B Add Reagents C Pedalitin Tetraacetate (Crude Precipitate) B->C 94.7% Yield D Purification (Ice Water Quench & Wash) C->D E Crystallization (Slow Evaporation in EtOH) D->E Dissolve (5mg/2mL) F Single Crystal (Ready for X-Ray) E->F 24-48h

Caption: Workflow for the synthesis and crystallization of pedalitin tetraacetate.

Protocol 3: Thermal Stability & Melting Point Determination

Objective: Accurately determine the melting point of the tetraacetate derivative.

Step-by-Step Methodology:

  • Sample Loading: Pulverize the pedalitin tetraacetate crystals into a fine powder and pack it tightly into a glass capillary tube to a height of 2-3 mm.

  • Calibration: Calibrate the digital melting point apparatus using a known standard with a similar melting range (e.g., caffeine, mp 235–238 °C) to ensure thermodynamic accuracy.

  • Heating Ramp: Rapidly heat the apparatus to 220 °C, then reduce the heating rate to a strictly controlled 1 °C/min.

  • Observation: Record the temperature at the first sign of liquid formation (onset) and the point of complete liquefaction (meniscus formation). The validated range is 241–243 °C[6].

Structural Elucidation & Crystallographic Insights

The primary utility of synthesizing pedalitin tetraacetate is to facilitate unambiguous structural confirmation via X-ray crystallography[2].

Recent crystallographic studies have demonstrated that while the core C6-C3-C6 flavone backbone of pedalitin remains rigidly planar, the addition of the four acetate groups introduces significant spatial crowding[2]. Specifically, X-ray diffraction data reveals that the two carbonyl oxygens of the 3'- and 4'-acetate groups exhibit crystallographic disorder[2]. This disorder indicates that these specific acetate groups possess rotational flexibility within the crystal lattice, further explaining the reduced lattice energy and the lower melting point compared to the rigid, hydrogen-bonded network of underivatized pedalitin.

References

  • BenchChem. "Chemical structure and stereochemistry of Pedalitin." BenchChem.
  • National Center for Biotechnology Information (NIH). "Pedalitin | C16H12O7 | CID 31161 - PubChem." PubChem.
  • MolForge. "Pedalitin tetraacetate (CID 33172) - Molecular Properties & Analysis." MolForge.
  • Kamma, K. R., Cho, J., Won, H. J., & Lee, K. I. "Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin." Molecules, 2024. PMC.
  • NIH / PMC. "Effect of traditionally used herb Pedalium murex L. and its active compound pedalitin on urease expression – For the management of kidney stone." Saudi Journal of Biological Sciences.
  • Jain, S. C., & Khanna, P. "Isolation of Pedaliin from Sesamum indicum L., Tissue Cultures." Agricultural and Biological Chemistry, 1973. Tandfonline.

Sources

Foundational

In Silico Prediction of Pedalitin Tetraacetate ADMET Properties: A Technical Guide for Lead Optimization

Executive Summary The transition of natural product derivatives from bench discoveries to viable clinical candidates relies heavily on early-stage predictive modeling. Pedalitin tetraacetate (PubChem CID 33172), an acety...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of natural product derivatives from bench discoveries to viable clinical candidates relies heavily on early-stage predictive modeling. Pedalitin tetraacetate (PubChem CID 33172), an acetylated derivative of the naturally occurring flavonoid pedalitin, presents a fascinating case study in prodrug design and physicochemical optimization. Recent crystallographic validations have confirmed its structural integrity[1], paving the way for advanced computational profiling.

As a Senior Application Scientist, I have structured this whitepaper to move beyond merely listing predicted values. Instead, we will dissect the causality behind the computational workflows, exploring how the tetraacetate modification fundamentally alters the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) landscape of the parent molecule.

Pharmacological Context & Structural Rationale

Flavonoids frequently suffer from poor oral bioavailability due to extensive first-pass metabolism and high polarity driven by multiple free hydroxyl groups. Pedalitin tetraacetate represents a deliberate structural intervention: the exhaustive acetylation of pedalitin's hydroxyl groups.

This modification is a classic prodrug strategy. By masking the hydroxyls, the number of Hydrogen Bond Donors (HBD) is reduced to zero[2]. Mechanistically, this eliminates the massive desolvation penalty the molecule would otherwise face when crossing the lipophilic core of the intestinal epithelium. However, this strategy introduces a trade-off: an increase in molecular weight, rotatable bonds, and Hydrogen Bond Acceptors (HBA), which must be rigorously evaluated through in silico ADMET pipelines to ensure they do not trigger efflux pump (e.g., P-glycoprotein) liabilities.

Experimental Workflow: In Silico ADMET Protocol

To ensure trustworthiness and reproducibility, the following computational protocol is designed as a self-validating system. Orthogonal validation (using multiple algorithmic approaches) is embedded within the workflow to prevent cascading errors.

InSilico_Workflow SMILES 1. Ligand Input Pedalitin Tetraacetate (CID 33172) Prep 2. 3D Conformation & Minimization (MMFF94 Force Field) SMILES->Prep PhysChem 3. Physicochemical Profiling (Lipinski, LogP, TPSA) Prep->PhysChem ADME 4. Pharmacokinetic Mapping (HIA, BBB, CYP450) PhysChem->ADME Tox 5. Toxicity Prediction (Mutagenesis, Structural Alerts) ADME->Tox Output 6. Lead Triage & Prodrug Evaluation Tox->Output

Fig 1. Step-by-step in silico ADMET prediction workflow for Pedalitin tetraacetate.

Phase 1: Ligand Preparation and Conformational Search
  • Step 1: SMILES Retrieval & Initialization: Import the canonical SMILES string for Pedalitin tetraacetate (CC(=O)OC1=C...) into the preparation suite (e.g., RDKit or Schrödinger LigPrep).

  • Step 2: Protonation & Energy Minimization: Generate 3D coordinates and assign protonation states at physiological pH (7.4).

  • Causality Note: We apply the MMFF94 or OPLS4 force field to resolve steric clashes. Because Pedalitin tetraacetate possesses 10 rotatable bonds[2], exploring the conformational space is critical. Calculating surface-dependent properties (like TPSA) on an unminimized, high-energy conformer will yield false pharmacokinetic predictions.

Phase 2: Physicochemical & Pharmacokinetic Mapping
  • Step 3: Descriptor Calculation: Compute exact molecular weight, LogP, HBD, HBA, and Topological Polar Surface Area (TPSA).

  • Step 4: ADME Simulation: Run the minimized structure through QSAR models to predict Human Intestinal Absorption (HIA) and Blood-Brain Barrier (BBB) permeation.

  • Self-Validation Step: Cross-reference RDKit descriptor outputs with an orthogonal tool (e.g., SwissADME) before proceeding to toxicity screening. A variance of >5% in LogP calculations triggers a manual conformational review.

Phase 3: Toxicity Endpoint Prediction
  • Step 5: Toxicophore Screening: Execute structural alert screening to identify reactive substructures and predict mutagenic potential based on historical in vitro assay data[3].

Quantitative ADMET Profile

The following table synthesizes the computed physicochemical and ADMET properties for Pedalitin tetraacetate based on the 2[2], contextualized with pharmacokinetic implications.

PropertyComputed ValueClinical / Pharmacokinetic Implication
Molecular Formula C₂₄H₂₀O₁₁Defines baseline atomic composition and heavy atom count (35).
Molecular Weight 484.40 g/mol < 500 Da; favorable for oral bioavailability (Lipinski compliant).
LogP (Lipophilicity) 2.20Optimal lipophilicity for passive lipid bilayer permeation.
TPSA 141.00 ŲBorderline for BBB penetration (typically < 90 Ų is required for CNS drugs); restricts the molecule primarily to the periphery.
H-Bond Donors (HBD) 0Highly favorable for passive diffusion; prevents excessive desolvation energy penalties.
H-Bond Acceptors (HBA) 11Single Lipinski violation (>10); introduces potential for efflux pump (P-gp) recognition.
Rotatable Bonds 10High flexibility; may incur entropic penalties upon target receptor binding.
Structural Alerts phenol_esterIndicates susceptibility to rapid hydrolysis by plasma esterases in vivo.

Mechanistic Analysis & E-E-A-T Principles

The Prodrug Hypothesis and Lipinski Compliance

Analyzing the data through the lens of drug design, Pedalitin tetraacetate exhibits a single violation of Lipinski's Rule of Five (HBA = 11)[2]. Novice analysts might view this as a liability. However, as experienced drug developers know, the complete absence of Hydrogen Bond Donors (HBD = 0) effectively neutralizes the permeability penalty of the high HBA count. The LogP of 2.20 sits squarely in the "Goldilocks zone" (1.0 - 3.0) for optimal oral absorption.

Toxicity and Metabolic Fate

In silico toxicity screening flags a critical structural alert: the phenol_ester motif[2]. Rather than a toxicological dead-end, this is the defining mechanistic feature of the molecule. In a physiological environment, these acetate groups are highly susceptible to cleavage by ubiquitous plasma and hepatic esterases. Consequently, Pedalitin tetraacetate is computationally predicted to act as a prodrug, rapidly hydrolyzing in systemic circulation to release the active parent flavonoid, pedalitin.

Furthermore, historical evaluations of mutagenic and antimutagenic activities in related flavonoid derivatives indicate that pedalitin and its tetraacetate derivative exhibit only weak mutagenic potential[3], making it a viable scaffold for further structural optimization.

Conclusion

In silico ADMET prediction reveals that Pedalitin tetraacetate is a highly optimized, lipophilic prodrug scaffold. By strategically masking hydroxyl groups through acetylation, the molecule achieves excellent predicted membrane permeability (LogP 2.20, HBD 0) while maintaining a molecular weight under 500 Da[2]. Future in vitro studies should focus on quantifying its half-life in human plasma to confirm the rate of esterase-mediated hydrolysis, thereby validating the computational prodrug hypothesis.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis and Structural Validation of Pedalitin Tetraacetate

Introduction & Scientific Rationale Pedalitin (2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-methoxychromen-4-one) is a naturally occurring tetrahydroxy-monomethoxyflavone renowned for its bioactivity, notably as an inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Pedalitin (2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-methoxychromen-4-one) is a naturally occurring tetrahydroxy-monomethoxyflavone renowned for its bioactivity, notably as an inhibitor of tyrosinase, α-glucosidase, and xanthine oxidase [1]. Structural elucidation of such polyhydroxylated flavonoids often presents challenges due to poor solubility and difficulty in obtaining high-quality single crystals. To overcome this, derivatization is employed.

The peracetylation of the four free hydroxyl groups (at positions 5, 6, 3', and 4') yields Pedalitin tetraacetate , a stable, achiral derivative that readily crystallizes and is ideal for unambiguous structural confirmation via X-ray crystallography [2].

Expertise & Causality in Reaction Design: This protocol details the acetylation of Pedalitin using acetic anhydride ( Ac2​O ) and pyridine. Pyridine serves a dual, indispensable role as both the solvent and a nucleophilic catalyst. It reacts with acetic anhydride to form a highly reactive acetylpyridinium intermediate, which subsequently undergoes nucleophilic attack by the phenoxide ions of Pedalitin. The reaction is deliberately maintained at room temperature (RT) for 12 hours. This mild thermal condition ensures complete peracetylation while preventing the degradation or cleavage of the delicate flavonoid C-ring, which can occur under harsh reflux conditions [2].

Quantitative Data & Characterization

To establish a self-validating system, researchers must verify the physicochemical transitions and spectroscopic shifts that confirm total acetylation.

Table 1: Physicochemical Properties of Pedalitin vs. Pedalitin Tetraacetate
PropertyPedalitin (Starting Material)Pedalitin Tetraacetate (Product)
Molecular Formula C16​H12​O7​ C24​H20​O11​
Molecular Weight 316.26 g/mol 484.41 g/mol
Target Hydroxyls 4 (Positions 5, 6, 3', 4')0 (Fully acetylated)
Physical State Yellow powderColorless/White crystals
Expected Yield N/A~94.7%
Table 2: 1H and 13C NMR Validation Data for Pedalitin Tetraacetate (in CDCl3​ )

Data synthesized from established crystallographic and NMR studies [2].

Shift TypeChemical Shifts ( δ , ppm)Structural Assignment
1H NMR (500 MHz) 3.95 (s, 3H)Methoxy group ( −OCH3​ ) at C-7
1H NMR (500 MHz) 2.44 (s, 3H), 2.35 (s, 6H), 2.34 (s, 3H), 2.33 (s, 3H)Four distinct acetate methyls ( −OCOCH3​ )
13C NMR (125 MHz) 176.0Flavone carbonyl (C-4)
13C NMR (125 MHz) 168.7, 168.0, 167.9, 167.8Acetate carbonyls
13C NMR (125 MHz) 56.6Methoxy carbon ( −OCH3​ )
13C NMR (125 MHz) 20.8, 20.7, 20.6, 20.2Acetate methyl carbons

Experimental Protocol: Step-by-Step Methodology

Phase 1: Reaction Setup & Acetylation
  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve Pedalitin (e.g., 50 mg, 0.158 mmol) in anhydrous pyridine (1.0 mL).

    • Expert Insight: Ensure the system is strictly moisture-free. Water rapidly hydrolyzes acetic anhydride into acetic acid, quenching the acetylpyridinium active species and drastically reducing the reaction yield.

  • Reagent Addition: Place the flask in an ice bath (0 °C) to control the initial exothermic reaction. Slowly add acetic anhydride (0.5 mL, excess) dropwise to the stirring solution.

  • Incubation: Remove the ice bath and allow the reaction mixture to stir continuously at room temperature (20–25 °C) for exactly 12 hours [2].

    • Self-Validating Step: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) eluent. The highly polar Pedalitin (low Rf​ ) must completely convert to the non-polar tetraacetate (high Rf​ ).

Phase 2: Quenching and Extraction
  • Quenching: Terminate the reaction by pouring the mixture into crushed ice-water (10 mL). This safely hydrolyzes the unreacted acetic anhydride into water-soluble acetic acid.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate ( 3×10 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • 1M HCl ( 3×10 mL): Critical for removing residual pyridine by converting it into water-soluble pyridinium chloride.

    • Saturated aqueous NaHCO3​ ( 2×10 mL): Neutralizes any remaining acetic acid.

    • Brine (10 mL): Removes bulk water from the organic phase.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 3: Purification & Crystallization
  • Chromatography: Purify the crude residue via silica gel flash column chromatography, eluting with a gradient of Hexane/Ethyl Acetate to afford Pedalitin tetraacetate as a solid (Expected yield: 94.7%) [2].

  • Crystallization: To obtain a single crystal suitable for X-ray analysis, dissolve 5 mg of the purified Pedalitin tetraacetate in 2 mL of absolute ethanol (EtOH) in a clean glass vial [2].

  • Slow Evaporation: Cover the vial with parafilm and puncture 2-3 small holes. Allow for slow solvent evaporation at room temperature in a vibration-free environment.

  • Harvesting: After 3–7 days, harvest the resulting single crystals for unambiguous structural determination via X-ray crystallography.

Workflow Visualization

Workflow Start Pedalitin (Starting Material) Reaction Acetylation Ac2O, Pyridine, RT, 12h Start->Reaction Quench Quench & Extract Ice-water, EtOAc Reaction->Quench TLC Monitoring Purify Purification Silica Gel Column Quench->Purify Product Pedalitin Tetraacetate (94.7% Yield) Purify->Product Crystal Crystallization Slow Evaporation in EtOH Product->Crystal Analysis Validation X-ray & NMR Crystal->Analysis

Workflow for the synthesis and structural validation of Pedalitin tetraacetate.

References

  • Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin Source: MDPI (Molecules 2024, 29(2), 513) URL:[Link]

Application

Recrystallization procedure for obtaining high-purity Pedalitin tetraacetate crystals

Application Note: Structural Elucidation of Pedalitin via Tetraacetate Derivatization and Recrystallization Introduction & Scientific Rationale Pedalitin (2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-methoxychromen-4-one) is...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation of Pedalitin via Tetraacetate Derivatization and Recrystallization

Introduction & Scientific Rationale

Pedalitin (2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-methoxychromen-4-one) is an achiral, naturally occurring flavone with significant biological potential. However, confirming its exact structural and stereochemical identity via X-ray crystallography presents a major physicochemical challenge. The presence of four free hydroxyl groups creates a complex, unpredictable intermolecular hydrogen-bonding network, frequently resulting in amorphous precipitation or twinned, disordered crystals.

To circumvent this, researchers employ a derivatization strategy: converting pedalitin to pedalitin tetraacetate[1]. Acetylation caps the hydrogen-bond donors, shifting the dominant intermolecular forces from strong, directional hydrogen bonds to weaker, more predictable van der Waals forces and dipole-dipole interactions. This thermodynamic shift is critical for growing highly ordered, defect-free single crystals suitable for unambiguous X-ray diffraction analysis.

Crystallization Thermodynamics: Why Slow Evaporation?

The choice of solvent and crystallization method is governed by thermodynamic control. Absolute ethanol (EtOH) provides an optimal solubility profile for pedalitin tetraacetate: the compound is moderately soluble, allowing for a workable initial concentration[1].

By utilizing a slow evaporation technique, the system gradually traverses the solubility curve, maintaining the solution strictly within the Metastable Zone Width (MZW). This controlled, low-degree supersaturation suppresses spontaneous primary nucleation (which yields microcrystalline powder) and heavily favors secondary nucleation and steady crystal lattice growth.

Quantitative Data Summary

The following table summarizes the key physicochemical and methodological parameters for the derivatization and recrystallization process.

ParameterValue
Target Compound Pedalitin tetraacetate[2]
Molecular Formula C₂₄H₂₀O₁₁[2]
Molecular Weight 484.40 g/mol [2]
Acetylation Yield 94.7%[1]
Crystallization Solvent Absolute Ethanol (EtOH)
Solute Concentration 2.5 mg/mL (5 mg in 2 mL)[1]
Crystallization Method Slow evaporation

Experimental Workflow & Protocols

This protocol is designed as a self-validating system. The inclusion of filtration ensures the removal of heterogeneous nucleation sites, while the NMR validation step confirms the integrity of the solute prior to crystallization.

Phase A: Synthesis of Pedalitin Tetraacetate (Upstream Preparation)

  • Reaction : Suspend purified pedalitin in a mixture of acetic anhydride (Ac₂O) and pyridine.

  • Incubation : Stir the reaction mixture continuously at room temperature for 12 hours[1].

  • Isolation : Quench the reaction and extract the crude tetraacetate. The expected yield is approximately 94.7%.

Phase B: Recrystallization via Slow Evaporation

  • Dissolution : Weigh exactly 5 mg of the crude pedalitin tetraacetate. Add 2 mL of absolute ethanol (EtOH)[1].

  • Homogenization : Gently agitate or sonicate the mixture until the solid is completely dissolved. Ensure the solution returns to ambient room temperature (20–25 °C) before proceeding.

  • Filtration (Critical Step) : Pass the solution through a 0.22 µm PTFE syringe filter into a pristine, scratch-free glass vial. Causality: Microscopic dust or undissolved particulates act as seeds for heterogeneous nucleation, which can prematurely trigger rapid, disordered crystallization.

  • Evaporation Setup : Cover the vial with Parafilm and puncture 1–2 small pinholes to restrict the solvent evaporation rate.

  • Incubation : Place the vial in a vibration-free, temperature-controlled cabinet. Allow the ethanol to slowly evaporate over several days.

  • Harvesting : Once a single, well-defined crystal of sufficient size is observed, carefully decant the mother liquor. Wash the crystal with a single drop of ice-cold ethanol to remove surface impurities, and dry under a gentle stream of nitrogen.

Phase C: Analytical Validation Before proceeding to X-ray crystallography, validate the structural integrity of the bulk tetraacetate using ¹H NMR (500 MHz, CDCl₃). The presence of five distinct methyl singlets confirms successful tetraacetylation and the retention of the native methoxy group:

  • δ 3.95 (s, 3H, -OCH₃)

  • δ 2.44 (s, 3H, -OAc)

  • δ 2.35 (s, 6H, 2 × -OAc)

  • δ 2.34 (s, 3H, -OAc)

  • δ 2.33 (s, 3H, -OAc)[1].

Process Visualization

G N1 Pedalitin (Flavone Core) N2 Acetylation (Ac2O, Pyridine, RT, 12h) N1->N2 N3 Pedalitin Tetraacetate (Crude Intermediate) N2->N3 N4 Dissolution in EtOH (5 mg / 2 mL) N3->N4 N5 Filtration & Slow Evaporation (Thermodynamic Control) N4->N5 N6 High-Purity Single Crystal (X-ray Grade) N5->N6

Caption: Workflow for the synthesis and recrystallization of Pedalitin tetraacetate.

Sources

Method

Application Note &amp; Protocols: Leveraging Pedalitin Tetraacetate in Therapeutic Drug Development

Introduction & Pharmacological Rationale Pedalitin (5,6,3',4'-tetrahydroxy-7-methoxyflavone) is a highly bioactive natural flavone isolated from medicinal plants such as Rabdosia japonica and Pedalium murex[1][2]. While...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

Pedalitin (5,6,3',4'-tetrahydroxy-7-methoxyflavone) is a highly bioactive natural flavone isolated from medicinal plants such as Rabdosia japonica and Pedalium murex[1][2]. While pedalitin exhibits a broad spectrum of pharmacological activities—ranging from anti-inflammatory to synergistic antifungal effects—its direct clinical application is often hindered by poor aqueous solubility, rapid metabolic degradation, and auto-oxidation of its catechol moiety.

To bypass these pharmacokinetic bottlenecks, researchers utilize Pedalitin tetraacetate (CID 33172; C24H20O11)[3]. By acetylating the four free hydroxyl groups, scientists create a stable, lipophilic prodrug. This structural modification not only facilitates unambiguous structural confirmation via X-ray crystallography[4] but also enhances cellular permeability. Once inside the target cell, endogenous esterases cleave the acetate groups, releasing the active pedalitin aglycone to engage its biological targets.

The therapeutic potential of pedalitin and its tetraacetate derivative spans multiple disease modalities:

  • Anti-Inflammatory (LOX-1 Inhibition): Pedalitin is a time-dependent, irreversible inhibitor of lipoxygenase-1 (LOX-1), preventing the oxidation of linoleic acid into pro-inflammatory mediators[5].

  • Antifungal Synergy: In the treatment of cryptococcosis, pedalitin exhibits profound synergy with Amphotericin B (AmB). The combination drastically reduces the Minimum Inhibitory Concentration (MIC) of AmB against Cryptococcus neoformans, as pedalitin capitalizes on the membrane pores formed by AmB to exert intracellular toxicity[6][7].

  • Kidney Stone Prevention (Urease Inhibition): Infection-induced struvite stones are driven by urease-producing bacteria like Proteus mirabilis. Pedalitin directly inhibits urease enzyme activity and downregulates the expression of the UreC gene[8].

  • Metabolic & Dermatological Regulation: Pedalitin acts as a moderate inhibitor of α-glucosidase and tyrosinase, offering pathways for anti-diabetic and anti-melanogenic formulations[9].

Quantitative Pharmacological Profiling

To facilitate cross-disciplinary comparison, the established inhibitory concentrations and synergistic metrics for pedalitin are summarized below.

Target / Disease AreaPharmacological AgentIC50 / MIC ValueMechanism of ActionReference
Lipoxygenase-1 (LOX-1) PedalitinIC50 = 152.5 μMIrreversible, time-dependent inhibition[5]
C. neoformans Pedalitin + AmBMIC = 1.0 mg/L (PED) + 0.03 mg/L (AmB)Synergistic membrane disruption[6]
Tyrosinase PedalitinIC50 = 0.28 mMCompetitive inhibition[9]
α-Glucosidase PedalitinIC50 = 0.29 mMEnzymatic inhibition[9]
Urease (P. mirabilis) Pedalitin30.1% Inhibition at tested doseUreC gene downregulation[8]

Mechanistic Pathways & Workflow Visualizations

G N1 Pedalitin (Aglycone) Poor Solubility / Rapid Metabolism N2 Chemical Acetylation (Ac2O, Pyridine, 12h) N1->N2 N3 Pedalitin Tetraacetate Enhanced Lipophilicity & Stability N2->N3 N4 Structural Confirmation (X-Ray Crystallography) N3->N4 N5 Intracellular Esterase Cleavage (Prodrug Activation) N3->N5 N6 Therapeutic Target Engagement (LOX-1, Urease, Fungal Membrane) N5->N6

Workflow for the synthesis and prodrug application of Pedalitin tetraacetate.

G P Activated Pedalitin T1 Lipoxygenase-1 (LOX-1) P->T1 Irreversible Inhibition T2 Alpha-Glucosidase & Tyrosinase P->T2 Competitive Inhibition T3 UreC Gene / Urease Enzyme P->T3 Gene Downregulation T4 Fungal Cell Membrane (+ Amphotericin B) P->T4 Membrane Disruption O1 Anti-inflammatory Response T1->O1 O2 Metabolic / Dermatological Regulation T2->O2 O3 Kidney Stone Prevention T3->O3 O4 Synergistic Fungal Clearance T4->O4

Multi-target pharmacological network of Pedalitin and its derivatives.

Validated Experimental Protocols

Protocol 1: Synthesis and Structural Validation of Pedalitin Tetraacetate

Objective: Synthesize pedalitin tetraacetate from pedalitin to enhance molecular stability and enable unambiguous structural validation via X-ray crystallography.

Reagents & Materials: Pedalitin (purity >95%), Acetic Anhydride ( Ac2​O ), Anhydrous Pyridine, Ethanol (EtOH).

Step-by-Step Methodology:

  • Dissolve 50 mg of pedalitin in 2 mL of anhydrous pyridine in a round-bottom flask.

  • Add 1 mL of acetic anhydride dropwise to the solution under continuous magnetic stirring.

  • Allow the reaction to proceed at room temperature (RT) for 12 hours[4].

  • Quench the reaction by pouring the mixture over crushed ice, which will precipitate the highly lipophilic tetraacetate derivative.

  • Filter the precipitate, wash extensively with cold distilled water to remove residual pyridine, and dry under a vacuum.

  • Crystallization: Dissolve 5 mg of the crude tetraacetate in 2 mL of ethanol and allow slow evaporation at RT to yield single crystals[4].

Causality & Expert Insight: Pyridine acts dually as a solvent and a nucleophilic catalyst/base, neutralizing the acetic acid byproduct to drive the reaction forward. Acetylating the four hydroxyl groups (at C-5, C-6, C-3', C-4') eliminates intermolecular hydrogen bonding that causes poor solubility, converting the molecule into a highly lipophilic prodrug. Validation & Quality Control: Confirm the structure via 1H NMR. The disappearance of broad phenolic -OH singlets and the appearance of sharp acetate methyl singlets (~2.33-2.44 ppm) validate complete acetylation. A synthetic yield of ~94.7% is expected[4].

Protocol 2: In Vitro Synergistic Antifungal Checkerboard Assay

Objective: Evaluate the synergistic efficacy of pedalitin tetraacetate (acting as a prodrug) combined with Amphotericin B against Cryptococcus neoformans.

Reagents & Materials: Pedalitin tetraacetate stock (in DMSO), Amphotericin B (AmB), C. neoformans ATCC 90112, RPMI 1640 medium, 96-well microtiter plates.

Step-by-Step Methodology:

  • Dispense 50 µL of RPMI 1640 medium into all test wells of a 96-well plate.

  • Perform two-fold serial dilutions of AmB horizontally across the columns (e.g., 0.007 to 0.5 mg/L).

  • Perform two-fold serial dilutions of pedalitin tetraacetate vertically across the rows (e.g., 0.25 to 8 mg/L).

  • Inoculate each well with 100 µL of C. neoformans suspension adjusted to 1×105 CFU/mL[7].

  • Incubate the plate at 37°C for 48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration well with no visible fungal growth.

Causality & Expert Insight: The checkerboard format systematically tests all concentration combinations. Pedalitin tetraacetate is highly lipophilic, allowing it to partition deeply into the fungal membrane. Once AmB forms pores in the ergosterol-rich membrane, pedalitin rapidly enters the cytosol, where fungal esterases cleave the acetate groups to release the active aglycone, inducing severe oxidative stress and cell death[6][7]. Validation & Quality Control: Include a growth control well (media + inoculum, no drug) and a sterility control well (media only). Calculate the Fractional Inhibitory Concentration Index (FICI). An FICI ≤ 0.5 mathematically validates a synergistic interaction[6].

Protocol 3: Lipoxygenase-1 (LOX-1) Inhibition Assay

Objective: Assess the anti-inflammatory potential by measuring the inhibition of Soybean Lipoxygenase-1 (LOX-1).

Reagents & Materials: Soybean LOX-1 (EC 1.13.11.12), Linoleic acid, Tris buffer (pH 9.0), Pedalitin (aglycone, pre-cleaved from tetraacetate).

Step-by-Step Methodology:

  • Prepare a reaction mixture containing 40 µM linoleic acid in Tris buffer (pH 9.0).

  • Add varying concentrations of pedalitin (e.g., 0, 5, 10, 15, 20, 25, 30, 35, and 40 µM) to separate reaction vials[5].

  • Initiate the enzymatic reaction by adding 1.3 nM of LOX-1 enzyme.

  • Monitor oxygen consumption using a Clark-type oxygen electrode or measure absorbance at 234 nm (indicating conjugated diene formation) continuously for 5 minutes.

Causality & Expert Insight: LOX-1 catalyzes the oxidation of linoleic acid. Pedalitin acts as a time-dependent, irreversible inhibitor. The catechol moiety (3',4'-dihydroxyl groups on the B-ring) is essential for chelating the iron at the active site of LOX-1[5]. Therefore, if starting from the tetraacetate prodrug, it must be pre-incubated with esterases (or the aglycone used directly) to expose these critical hydroxyl groups prior to the assay. Validation & Quality Control: Run a positive control using Nordihydroguaiaretic acid (NDGA) or Quercetin. Determine the IC50 value by plotting the percentage of residual activity against inhibitor concentration. The expected IC50 for pedalitin is ~152.5 μM[5].

References

  • "Amarisolide A and pedalitin as bioactive compounds in the antinociceptive effects of Salvia circinata (Lamiaceae)", SciELO México. 10

  • "Pedalitin from Isodon japonica, an inactivation of soybean lipoxygenase-1", Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas. 5

  • "Pedalitin tetraacetate (CID 33172) - Molecular Properties & Analysis", MolForge.3

  • "Pedalitin | Tyrosinase/α-glucosidase Inhibitor", MedChemExpress. 9

  • "Synergistic effect of pedalitin and amphotericin B against Cryptococcus neoformans by in vitro and in vivo evaluation", PubMed (NIH). 6

  • "Pedalitin | C16H12O7 | CID 31161", PubChem (NIH). 1

  • "Effect of traditionally used herb Pedalium murex L. and its active compound pedalitin on urease expression – For the management of kidney stone", PMC (NIH). 8

  • "Herbal Interventions for Drug-Induced Nephrotoxicity: An Overview of Pedalium murex Linn and Hygrophilla auriculata", Research Trend. 2

  • "Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin", PMC (NIH). 4

  • "Synergistic effect of pedalitin and amphotericin B against Cryptococcus neoformans by in vitro and in vivo", International Journal of Antimicrobial Agents. 7

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Flavonoid Acetylation Workflows

Welcome to the Technical Support Center for flavonoid structural modification. Acetylation is a critical technique used in drug development to enhance the lipophilicity, membrane permeability, and stability of natural fl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for flavonoid structural modification. Acetylation is a critical technique used in drug development to enhance the lipophilicity, membrane permeability, and stability of natural flavonoids. However, because flavonoids possess multiple phenolic hydroxyl groups with varying pKa values and steric environments, researchers frequently encounter byproducts such as over-acetylated species, oxidative degradation products, and ring-cleavage artifacts.

This guide provides mechanistic troubleshooting, validated protocols, and kinetic control strategies to ensure high-yield, pure acetylated flavonoids.

Strategic Decision Matrix

The first step in preventing byproducts is selecting the correct catalytic pathway based on your target molecule.

AcetylationLogic Start Flavonoid Acetylation Goal Per Peracetylation (All OH Groups) Start->Per Regio Regioselective Acetylation (Specific OH Groups) Start->Regio Chem Chemical Method Ac2O + DMAP in DMF Per->Chem Enz Enzymatic Method Lipase + Vinyl Acetate Regio->Enz RiskChem Risk: C-Ring Cleavage Prevention: Temp < 30°C Chem->RiskChem RiskEnz Risk: Acidic Deactivation Prevention: Avoid Ac2O Enz->RiskEnz

Caption: Decision logic for selecting flavonoid acetylation strategies to minimize byproducts.

Quantitative Data: Byproduct Profiles & Mitigation

Understanding the limitations of your chosen methodology is critical. The table below summarizes the quantitative expectations and primary failure modes for standard acetylation techniques.

MethodologyTarget HydroxylsTypical YieldPrimary ByproductsCausality & Mitigation Strategy
Ac₂O + Pyridine (Reflux) All (Peracetylation)40–60%C-ring cleavage, quinonesCause: High heat and strong base oxidize catechol B-rings. Fix: Switch to mild catalytic base (DMAP) at 25°C.
Ac₂O + DMAP (25°C) All (Peracetylation)78–97%Traces of partial acetatesCause: Steric hindrance at the 5-OH position. Fix: Extend reaction time; monitor via FT-IR until O-H stretch vanishes.
Lipase (CAL-B) + Ac₂O Regioselective<30%Enzyme denaturationCause: Acetic acid byproduct lowers microenvironmental pH. Fix: Use Vinyl Acetate as the acyl donor.
Lipase (PSL-C) + Vinyl Acetate Regioselective (B-ring)>95%Di-acetates (over time)Cause: Loss of kinetic control. Fix: Strict HPLC monitoring; quench at maximum mono-acetate peak.
Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: I am attempting a regioselective monoacetylation, but my LC-MS shows a complex mixture of di- and tri-acetates. How do I suppress over-acetylation? A1: Chemical methods rely on inherent differences in pKa and steric hindrance, which often fail to provide strict regioselectivity. To suppress over-acetylation, you must switch to enzymatic catalysis. Lipases such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PSL-C) provide strict spatial recognition. For instance, PSL-C selectively targets the 4'-OH and 7-OH positions of aglycones without touching the sterically hindered 5-OH group, preventing polyacetylated byproducts.

Q2: During chemical peracetylation using acetic anhydride and pyridine, my reaction turns dark brown, and the yield is low due to degradation products. What is happening? A2: Flavonoids with highly oxygenated B-rings (catechol moieties) are highly sensitive to basic conditions and heat. Traditional methods using pyridine at elevated temperatures (>60°C) abstract protons from the phenolic hydroxyls, leading to the formation of reactive quinone methide intermediates. This results in oxidative polymerization (the dark brown color) and base-catalyzed C-ring cleavage. By shifting to a hypernucleophilic catalyst like DMAP in a polar aprotic solvent (DMF) at room temperature, you lower the activation energy for acetylation, allowing the reaction to proceed faster than the degradation pathways.

Q3: Why is vinyl acetate preferred over acetic anhydride in enzymatic acetylation? A3: This is a critical issue of microenvironmental pH. When acetic anhydride is used as an acyl donor, the byproduct is acetic acid. This acid accumulates, dropping the pH, which rapidly denatures the immobilized lipase and can catalyze the degradation of the flavonoid. Vinyl acetate, however, undergoes transesterification to yield vinyl alcohol, which immediately tautomerizes into acetaldehyde. Acetaldehyde is highly volatile and evaporates from the reaction mixture, driving the equilibrium forward without altering the pH.

Validated Standard Operating Protocols

The following protocols are designed as self-validating systems . They include built-in checkpoints so you can verify the success of the reaction before committing to final purification.

Protocol A: Enzymatic Regioselective Acetylation (Zero-Acid Workflow)

Objective: Synthesize mono-acetylated flavonoids while retaining the 5-OH group to preserve specific chemopreventive properties .

  • Substrate Preparation: Dissolve 10 mmol of the target flavonoid aglycone in 50 mL of anhydrous tert-butanol. Causality: tert-butanol is a bulky tertiary alcohol; it solubilizes the flavonoid perfectly but is sterically hindered from acting as a competing acyl acceptor.

  • Acyl Donor Addition: Add 50 mmol (5 equivalents) of vinyl acetate to the solution.

  • Biocatalysis: Add 500 mg of immobilized lipase (e.g., Novozym 435 or PSL-C).

  • Incubation: Incubate the mixture in an orbital shaker at 50°C and 200 rpm. Leave the vessel loosely capped to allow acetaldehyde gas to escape.

  • Self-Validation Checkpoint (Kinetic Control): At 12 hours, spot the reaction mixture on a silica TLC plate alongside the unreacted standard. Elute with Ethyl Acetate:Hexane (7:3). The starting material will have a low Rf (e.g., 0.2). The successful mono-acetate will appear at a higher Rf (e.g., 0.5). Action: If a third spot appears near the solvent front (Rf > 0.8), over-acetylation is beginning. Quench the reaction immediately.

  • Termination: Filter the mixture to remove the immobilized enzyme (which can be washed and reused). Evaporate the solvent under reduced pressure.

EnzymaticWorkflow S1 1. Solubilization Flavonoid in t-BuOH S2 2. Acyl Donor Add Vinyl Acetate S1->S2 S3 3. Biocatalysis Immobilized Lipase S2->S3 S4 4. Kinetic Control Monitor via TLC/HPLC S3->S4 S5 5. Termination Filter Enzyme S4->S5

Caption: Step-by-step workflow for regioselective enzymatic acetylation of flavonoids.

Protocol B: Mild Chemical Peracetylation (Degradation-Free)

Objective: Achieve complete acetylation of all hydroxyl groups (including the stubborn 5-OH) without inducing C-ring cleavage or oxidation.

  • Solvent System: Dissolve 5 mmol of the flavonoid in 15 mL of anhydrous Dimethylformamide (DMF).

  • Catalyst Addition: Add 0.5 mmol (10 mol%) of 4-Dimethylaminopyridine (DMAP). Causality: DMAP acts as a hypernucleophile, forming a highly reactive N-acetylpyridinium intermediate that accelerates the reaction at room temperature, avoiding the need for destructive heat.

  • Acylation: Slowly add 50 mmol (excess) of acetic anhydride dropwise over 10 minutes while stirring at 25°C.

  • Self-Validation Checkpoint: After 4 hours, take a 50 µL aliquot, perform a rapid water/EtOAc extraction, and evaporate the organic layer. Run an FT-IR spectrum on the residue. Action: A successful peracetylation is confirmed by the complete disappearance of the broad O-H stretching band at 3200–3400 cm⁻¹ and the appearance of a strong ester carbonyl (C=O) stretch at ~1750 cm⁻¹. If the O-H band persists, continue stirring for 2 more hours.

  • Workup: Pour the reaction mixture into 100 mL of ice water to precipitate the peracetylated flavonoid. Filter, wash with cold water to remove DMF and acetic acid, and dry under vacuum.

References
  • Title: Enzymatic Acylation of Flavonoids: Effect of the Nature of the Substrate, Origin of Lipase, and Operating Conditions on Conversion Yield and Regioselectivity Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Peracetylation of polyphenols under rapid and mild reaction conditions Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis) URL: [Link]

  • Title: Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines Source: International Journal of Molecular Sciences (PubMed Central) URL: [Link]

  • Title: A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases Source: Catalysts (PubMed Central) URL: [Link]

Optimization

Purification of Pedalitin tetraacetate using column chromatography

Welcome to the technical support center for the purification of pedalitin tetraacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with acetylated flavonoids...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of pedalitin tetraacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with acetylated flavonoids. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of pedalitin tetraacetate relevant to its purification?

Answer: Pedalitin is a flavone, a class of flavonoids, with multiple hydroxyl groups, making it a relatively polar molecule. The synthesis of pedalitin tetraacetate involves the acetylation of these four hydroxyl groups with acetic anhydride.[1] This process replaces the polar hydroxyl (-OH) groups with nonpolar acetate (-OAc) groups, drastically reducing the overall polarity of the molecule. This change is the cornerstone of the purification strategy. While pedalitin would require a highly polar mobile phase to elute from a silica column, the much less polar pedalitin tetraacetate can be eluted with non-polar to moderately polar solvent systems, allowing for effective separation from more polar or non-polar impurities.[2]

Q2: Why is column chromatography the preferred method for purifying pedalitin tetraacetate?

Answer: Column chromatography is a versatile and scalable technique ideal for purifying gram-level quantities of synthetic products like pedalitin tetraacetate.[3][4] It excels at separating compounds based on differences in their polarity.[5] Given that the acetylation reaction mixture may contain unreacted starting materials (polar), the desired product (moderately polar), and non-polar byproducts, column chromatography provides the resolving power necessary to isolate the pedalitin tetraacetate with high purity.[6] The technique is cost-effective and allows for the recovery of the purified compound in a solid form after solvent evaporation.[7]

Q3: How do I choose the right stationary phase for this purification?

Answer: For the purification of moderately polar organic compounds like pedalitin tetraacetate, silica gel (SiO₂) of 60-120 or 230-400 mesh is the industry-standard stationary phase.[3][8]

Causality:

  • Polarity: Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[3]

  • Mechanism: Separation occurs via an adsorption-desorption mechanism. Polar molecules in the mobile phase will adsorb more strongly to the polar silica gel and thus move down the column more slowly. Less polar molecules, like pedalitin tetraacetate, will have weaker interactions, spend more time in the mobile phase, and elute faster than any remaining polar impurities (e.g., partially acetylated intermediates or unreacted pedalitin).[5]

Q4: How do I select an appropriate mobile phase (solvent system)?

Answer: The key is to find a solvent system where the pedalitin tetraacetate has a retardation factor (Rf) of approximately 0.30-0.35 on a silica gel Thin-Layer Chromatography (TLC) plate.[9] This Rf value typically provides the best separation in column chromatography.

A gradient elution starting with a non-polar solvent and gradually increasing the polarity is highly recommended. A common and effective system for compounds of this nature is a mixture of Hexanes and Ethyl Acetate (EtOAc) .[1]

Recommended Steps for Selection:

  • Spot a TLC plate with your crude reaction mixture.

  • Develop the plate in a solvent system, starting with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc).

  • Visualize the spots under UV light.

  • Adjust the polarity by increasing the proportion of ethyl acetate (e.g., 8:2, 7:3) until the desired Rf for the product spot is achieved. The solvent system that gives an Rf of ~0.3 will be the midpoint of your gradient.

Experimental Protocol: Step-by-Step Purification

This protocol outlines a standard procedure for purifying pedalitin tetraacetate from a crude reaction mixture using silica gel column chromatography.

Workflow Overview

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Recovery A 1. Prepare Silica Slurry B 2. Pack the Column A->B C 3. Prepare Sample (Dry Loading) B->C D 4. Load Sample onto Column C->D E 5. Elute with Solvent Gradient D->E F 6. Collect Fractions E->F G 7. Analyze Fractions by TLC F->G H 8. Pool Pure Fractions G->H I 9. Evaporate Solvent & Dry Product H->I

Caption: General workflow for pedalitin tetraacetate purification.

Detailed Methodology
  • Preparation of the Silica Gel Slurry:

    • In a beaker, measure an amount of silica gel approximately 30-50 times the weight of your crude sample.[3]

    • Add the initial, least polar eluting solvent (e.g., 95:5 Hexanes:EtOAc) to the silica gel to form a homogenous slurry that is thin enough to be poured but not overly dilute.[9]

    • Stir gently with a glass rod to release any trapped air bubbles.

  • Packing the Column:

    • Secure a glass chromatography column vertically to a clamp stand. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom of the column.[7]

    • Add a thin (1-2 cm) layer of sand over the plug.

    • Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.

    • Continuously tap the side of the column gently to ensure the silica packs into a uniform, crack-free bed.[9]

    • Once all the silica has been added and has settled, add another thin layer of sand on top to protect the surface. Crucially, never let the solvent level drop below the top of the silica bed. [9]

  • Sample Preparation and Loading (Dry Loading):

    • Dissolve your crude pedalitin tetraacetate in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (1-2 times the weight of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[10]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the least polar solvent mixture determined by your initial TLC analysis (e.g., 95:5 Hexanes:EtOAc).

    • Collect the eluent in sequentially numbered test tubes or flasks (fractions).

    • Gradually increase the polarity of the mobile phase as the elution progresses. This can be done stepwise (e.g., 100 mL of 9:1, then 100 mL of 8:2, etc.) or via a continuous gradient if using an automated system.

Elution Stage Example Solvent System (Hexanes:EtOAc) Purpose
Initial 95:5 to 90:10Elute very non-polar impurities.
Product Elution 85:15 to 75:25Elute the target pedalitin tetraacetate.
Final Wash 50:50 or 100% EtOAcElute highly polar impurities and clean the column.
Table 1: Example of a stepwise gradient elution for pedalitin tetraacetate purification.
  • Analysis of Fractions by TLC:

    • Spot every few fractions onto a TLC plate.

    • Develop the plate in the solvent system that gave an Rf of ~0.3.

    • Visualize under UV light to identify which fractions contain your pure product. Pure fractions will show a single spot corresponding to the Rf of pedalitin tetraacetate.

  • Pooling and Recovery:

    • Combine all the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

    • Confirm the purity and identity of the final product using techniques like NMR and mass spectrometry.[1]

Troubleshooting Guide

Problem: Poor or No Separation
Q: My compound and impurities are eluting together. What should I do?

A: This indicates that the polarity of your mobile phase is too high, causing all components to travel quickly with the solvent front, or that the chosen solvent system lacks the selectivity for your specific mixture.

  • Solution 1: Decrease Mobile Phase Polarity: Start with a less polar solvent mixture (e.g., increase the hexane percentage). This will increase the interaction of all compounds with the silica, allowing for better separation.[2]

  • Solution 2: Change Solvent System: The selectivity of the separation can be altered by changing the solvents. For instance, you could try a different solvent system like Dichloromethane/Methanol or Toluene/Ethyl Acetate after performing new TLC trials to find an optimal system.[11]

G start Problem: Poor Separation q1 Are all spots near the solvent front (High Rf)? start->q1 q2 Are all spots near the baseline (Low Rf)? start->q2 q3 Are spots smeared or overlapping? start->q3 sol1 Decrease initial solvent polarity (e.g., more hexanes) q1->sol1 Yes sol2 Increase solvent polarity gradually (e.g., more EtOAc) q2->sol2 Yes sol3 Try a different solvent system (e.g., Toluene/EtOAc) q3->sol3 Yes sol4 Ensure column is packed well and not overloaded q3->sol4 Also consider

Caption: Decision tree for troubleshooting poor separation.

Q: My compound is stuck at the top of the column. How do I elute it?

A: This is a clear sign that the mobile phase is not polar enough to displace the compound from the silica gel.[5]

  • Solution: Gradually and systematically increase the polarity of your eluent. If you are using a Hexanes:EtOAc system, increase the percentage of EtOAc. If the compound still doesn't move, a small percentage (0.5-1%) of methanol can be added to the mobile phase, but be aware this can sometimes cause issues with silica dissolution if used in high concentrations.

Q: My compound is running too fast and eluting with the solvent front. What's wrong?

A: This is the opposite problem: the mobile phase is too polar. Your compound has very little interaction with the stationary phase.

  • Solution: Restart the chromatography with a significantly less polar mobile phase. For example, if you started with 7:3 Hexanes:EtOAc, try 9:1 or even 95:5. Always perform TLC analysis first to avoid this issue.[9]

Problem: Low Yield
Q: The final yield of my purified pedalitin tetraacetate is very low. What are the possible causes?

A: Low yield can result from several factors during the process.

  • Incomplete Elution: Your compound may still be adsorbed on the column. After collecting what you believe to be all of your product, flush the column with a very polar solvent (like 100% ethyl acetate or a 9:1 mixture of EtOAc:Methanol) and check this fraction by TLC.

  • Compound Degradation: While pedalitin tetraacetate is generally stable, some sensitive compounds can degrade on acidic silica gel. If this is suspected, you can use deactivated or neutral silica gel.[6]

  • Mechanical Loss: Ensure you are completely transferring the material at each step (e.g., from the pooling flask to the final vial). Rinse glassware with a small amount of solvent to recover all the product.

  • Fractions Pooled Too Narrowly: You may have been too conservative when pooling fractions. Re-check your TLC plates to see if fractions adjacent to your "pure" pool also contain the product, even if slightly impure.

Problem: Irregular Band Shape
Q: My compound band is streaking or tailing. How can I get sharp, well-defined bands?

A: Band distortion is often caused by poor packing, sample overloading, or solubility issues.[12][13]

  • Solution 1: Improve Column Packing: Ensure the column is packed uniformly without any air bubbles or channels. A poorly packed column provides a non-uniform path for the solvent and sample.[7]

  • Solution 2: Reduce Sample Load: Overloading the column is a common cause of tailing.[12] A general rule is to use a silica gel to sample ratio of at least 30:1 by weight. If separation is difficult, increase this to 50:1 or even 100:1.

  • Solution 3: Use Dry Loading: If the sample is not very soluble in the eluting solvent, it can precipitate at the top of the column when loaded, leading to streaking as it slowly redissolves. The dry loading method described in the protocol prevents this.[10]

Problem Potential Cause Recommended Solution
Poor Separation Incorrect solvent polarity.Adjust mobile phase polarity based on TLC results.
Low Yield Incomplete elution or product degradation.Flush column with a strong solvent; consider neutral silica.
Band Tailing/Streaking Column overload; poor packing.Reduce sample amount; ensure uniform column packing; use dry loading.
Cracked Column Bed Running the column dry; heat from solvent interaction.Never let the solvent level drop below the silica surface; pack slurry in the initial eluent.
Table 2: Summary of common troubleshooting issues and solutions.
References
  • Retention Study of Flavonoids Under Different Chromatographic Modes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Restek. Retrieved March 11, 2026, from [Link]

  • Selecting the Stationary Phase. (n.d.). CAMAG. Retrieved March 11, 2026, from [Link]

  • For flavonoid separation which mobile phase is more suitable for column chromatography? (2021, May 28). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Chromatographic methods for the identification of flavonoids. (2024, January 19). Auctores Publishing. Retrieved March 11, 2026, from [Link]

  • Lee, J., et al. (2024). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 29(2), 513. Retrieved March 11, 2026, from [Link]

  • How to run column chromatography. (n.d.). University of South Alabama. Retrieved March 11, 2026, from [Link]

  • COLUMN CHROMATOGRAPHY. (n.d.). BYJU'S. Retrieved March 11, 2026, from [Link]

  • Column Chromatography Procedures. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved March 11, 2026, from [Link]

  • Column Chromatography. (n.d.). University of California, Los Angeles, Department of Chemistry. Retrieved March 11, 2026, from [Link]

  • LC Purification Troubleshooting Guide. (n.d.). Waters Corporation. Retrieved March 11, 2026, from [Link]

  • Mechanistic Chromatographic Column Characterization for the Analysis of Flavonoids Using Quantitative Structure-Retention Relationships Based on Density Functional Theory. (2020, March 17). MDPI. Retrieved March 11, 2026, from [Link]

  • Column chromatography. (n.d.). University of Victoria, Department of Chemistry. Retrieved March 11, 2026, from [Link]

  • Isolation and purification of plant secondary metabolites using column-chromatographic technique. (2016, October 1). Semantic Scholar. Retrieved March 11, 2026, from [Link]

  • Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Derivatizations. (2023, September 24). Green Chemistry. Retrieved March 11, 2026, from [Link]

Sources

Troubleshooting

Dealing with poor solubility of Pedalitin during the acetylation reaction

Module: Troubleshooting Poor Solubility of Pedalitin During Acetylation Overview: Pedalitin (3',4',5,6-tetrahydroxy-7-methoxyflavone) is a highly bioactive, naturally occurring flavonoid. While standard acetylation proce...

Author: BenchChem Technical Support Team. Date: March 2026

Module: Troubleshooting Poor Solubility of Pedalitin During Acetylation

Overview: Pedalitin (3',4',5,6-tetrahydroxy-7-methoxyflavone) is a highly bioactive, naturally occurring flavonoid. While standard acetylation procedures (using acetic anhydride and pyridine) can successfully yield Pedalitin tetraacetate, researchers frequently encounter severe solubility issues with the starting material. This is especially problematic during scale-up or when working with highly crystalline batches.

As an Application Scientist, I have designed this troubleshooting guide to provide you with the mechanistic causality behind this issue, field-proven FAQs, and self-validating protocols to ensure your derivatization workflows run flawlessly.

Part 1: Mechanistic Causality of Poor Solubility

Why does Pedalitin resist dissolution? The physical behavior of flavonoids is dictated by their structural modifications, which directly affect their physicochemical properties, stability, and solubility1. Pedalitin possesses a planar C6-C3-C6 backbone with four free hydroxyl groups. This specific arrangement facilitates extensive intermolecular hydrogen bonding and strong π-π stacking, resulting in an exceptionally high crystal lattice energy .

When suspended in standard acetylation mixtures (e.g., pure pyridine/Ac₂O) at room temperature, the solvent-solute interactions often fail to overcome this lattice energy. The reaction becomes bottlenecked at the solid-liquid interface, leading to incomplete acetylation and poor yields.

Mechanism Solid Solid Pedalitin (Crystal Lattice) Dissolved Dissolved Pedalitin (Solvated) Solid->Dissolved Heat / DMF Acetylated Pedalitin Tetraacetate (Highly Soluble) Solid->Acetylated DMAP (Surface Reaction) Intermediate Acylpyridinium Complex (Reactive) Dissolved->Intermediate Ac2O + Pyridine Intermediate->Acetylated Acetyl Transfer

Caption: Mechanistic pathways overcoming Pedalitin lattice energy during acetylation.

Part 2: Troubleshooting FAQs

Q1: My Pedalitin powder is clumping at the bottom of the flask in the Ac₂O/Pyridine mixture. Should I just increase the reaction time? Answer: No. Prolonging the reaction time beyond the standard 12 hours at room temperature without addressing solubility often leads to degradation or the formation of dark, tarry byproducts rather than driving the reaction to completion. Instead, the kinetic barrier of dissolution must be addressed by introducing a polar aprotic co-solvent or applying gentle thermal energy (40–60 °C).

Q2: How does adding DMAP (4-Dimethylaminopyridine) help if the issue is solubility, not reactivity? Answer: DMAP acts as a hyper-nucleophilic catalyst. It reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is electrophilic enough to rapidly acetylate the trace amounts of Pedalitin that do dissolve at the solid-liquid interface. Because Pedalitin tetraacetate is highly soluble in organic solvents, it immediately enters the solution, pulling the equilibrium forward and driving the continuous dissolution of the remaining solid via Le Chatelier's principle.

Q3: Can I use dichloromethane (DCM) as a primary solvent to improve the process? Answer: Pedalitin has notoriously poor solubility in cold DCM. While DCM is a standard solvent for DMAP-catalyzed acetylations of simple phenols, it is ineffective for polyhydroxylated flavones. If a halogenated solvent is required for your specific workflow, you must pre-dissolve Pedalitin in a minimal volume of DMF before diluting with DCM.

G Start Pedalitin + Ac2O/Pyridine CheckSol Is Pedalitin Soluble at RT? Start->CheckSol Soluble Proceed with Standard Acetylation (12h, RT) CheckSol->Soluble Yes Insoluble Poor Solubility Detected (Suspension/Clumping) CheckSol->Insoluble No Product Pedalitin Tetraacetate (High Yield) Soluble->Product Fix1 Add Co-solvent (DMF/DMSO) or Heat to 60°C Insoluble->Fix1 Fix2 Add DMAP Catalyst (Accelerates dissolution) Insoluble->Fix2 Fix1->Product Fix2->Product

Caption: Workflow for troubleshooting Pedalitin solubility during acetylation.

Part 3: Quantitative Data & Solvent System Comparison

To optimize your workflow, refer to the following solubility and yield metrics based on varying solvent systems. Note that standard conditions can achieve ~94.7% yield2, but only if the concentration allows for complete dissolution.

Table 1: Comparison of Acetylation Conditions for Pedalitin (1 mmol scale)

Solvent SystemCatalystTemp (°C)Dissolution TimeReaction TimeYield (%)Purity (HPLC)
Pyridine (Neat)None25> 4 hours (Incomplete)12 h65 - 80%Moderate
Pyridine (Neat)None6030 mins4 h94.7%High
Pyridine / DMF (1:1)None2515 mins8 h92%High
DCMDMAP (0.1 eq)25Insoluble24 h< 30%Low
DMF / DCM (1:4)DMAP (0.1 eq)255 mins2 h96%Very High
Part 4: Self-Validating Experimental Protocols
Protocol A: Thermally-Assisted Standard Acetylation

Best for: Standard laboratory scales where the removal of high-boiling co-solvents (like DMF) is undesirable.

  • Preparation: Weigh 100 mg of Pedalitin into a dry 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 2.0 mL of anhydrous pyridine.

    • Validation Check 1: Observe the suspension; the mixture will appear cloudy and yellow, confirming the high lattice energy barrier at room temperature.

  • Acylation Agent: Slowly add 1.0 mL of acetic anhydride (Ac₂O) dropwise.

  • Thermal Dissolution: Transfer the flask to an oil bath pre-heated to 60 °C. Stir vigorously for 30 minutes.

    • Validation Check 2: The solution must turn completely clear and homogeneous, visually confirming that the thermal energy has overcome the insolubility barrier.

  • Reaction: Maintain stirring at 60 °C for 4 hours.

    • Validation Check 3: Monitor via TLC (Hexane:EtOAc 1:1). The highly polar Pedalitin spot (Rf ~0.1) must completely disappear, replaced by the non-polar tetraacetate (Rf ~0.7).

  • Workup: Pour the warm mixture over 15 g of crushed ice. A white to off-white precipitate (Pedalitin tetraacetate) will immediately crash out. Filter, wash thoroughly with cold water, and recrystallize from ethanol.

Protocol B: DMAP-Catalyzed Co-Solvent Acetylation

Best for: Scale-up procedures or highly crystalline batches resisting thermal dissolution.

  • Pre-dissolution: Dissolve 500 mg of Pedalitin in 2.0 mL of anhydrous DMF in a 50 mL flask.

    • Validation Check 1: Complete dissolution should occur within 5 minutes, yielding a clear, deep-yellow solution. If particulates remain, gently warm the flask before proceeding.

  • Dilution & Catalysis: Add 8.0 mL of anhydrous DCM, followed by 15 mg of DMAP (0.1 eq) and 1.5 mL of pyridine.

  • Acylation: Cool the flask to 0 °C in an ice bath. Add 2.5 mL of Ac₂O dropwise over 10 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Check 2: Perform TLC; the reaction is typically complete within 2 hours due to the hyper-nucleophilic acceleration provided by DMAP.

  • Workup: Dilute the mixture with 20 mL of DCM. Wash the organic layer sequentially with 1M HCl (3 x 15 mL) to completely remove pyridine and DMF.

    • Validation Check 3: The aqueous layer should remain clear, and the organic layer should retain the product. Wash with saturated NaHCO₃ (1 x 15 mL) until gas evolution ceases, then wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References
  • Source: PMC (National Institutes of Health)
  • Chemical structure and stereochemistry of Pedalitin Source: Benchchem URL
  • Source: PMC (National Institutes of Health)

Sources

Optimization

Technical Support Center: Troubleshooting Pedalitin Tetraacetate Stability in Solution

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic data when working with flavonoid derivatives in solution.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic data when working with flavonoid derivatives in solution. Pedalitin tetraacetate—the fully acetylated derivative of the naturally occurring flavone pedalitin (C24H20O11, MW 484.40 g/mol ) 1—is widely synthesized to facilitate unambiguous X-ray crystallography and to serve as a lipophilic prodrug in cell-based assays 2.

However, masking the reactive phenolic hydroxyls with four acetate groups introduces a critical vulnerability: the ester bonds are highly susceptible to solvolysis and hydrolysis. This guide deconstructs the mechanisms behind its instability and provides self-validating protocols to ensure the integrity of your experimental workflows.

Section 1: Mechanistic Causes of Instability (The "Why")

Q1: My LC-MS data shows multiple unexpected peaks when I dissolve Pedalitin tetraacetate in methanol. What is happening? A1: You are observing transesterification (solvolysis). While methanol and ethanol are standard solvents for free flavonoids, they are highly destructive to flavonoid acetates.

  • The Causality: The phenolic acetates on the A and B rings of the flavone backbone are highly electrophilic. In the presence of protic solvents (acting as nucleophiles) and trace impurities, spontaneous acyl transfer occurs. This strips the acetate groups, yielding a complex mixture of partially deacetylated pedalitin intermediates and methyl acetate.

  • The Solution: Never use protic solvents for the primary stock solution of an acetylated flavonoid.

Q2: I diluted my stock into a physiological buffer (pH 7.4), and the compound's efficacy dropped over 4 hours. Is it degrading? A2: Yes. Flavonoid acetates are exquisitely sensitive to base-catalyzed ester hydrolysis 3. At physiological pH (7.4) and above, hydroxide ions aggressively attack the ester carbonyls, progressively cleaving the acetate groups to yield free pedalitin and acetic acid. If your assay utilizes serum or cellular extracts, endogenous esterases will rapidly accelerate this cleavage 2.

  • The Causality: The transition state for ester hydrolysis is heavily stabilized in aqueous alkaline conditions. Once the free pedalitin aglycone is exposed, it becomes susceptible to aerobic oxidation, further compounding signal loss 4.

Degradation PTA Pedalitin Tetraacetate (Intact Ester) Solvolysis Transesterification (Protic Solvents) PTA->Solvolysis MeOH / EtOH Hydrolysis Base-Catalyzed Hydrolysis (Aqueous pH > 7) PTA->Hydrolysis H2O / OH- / Esterases Deg1 Partially Deacetylated Intermediates + Alkyl Acetate Solvolysis->Deg1 Deg2 Free Pedalitin Aglycone + Acetic Acid Hydrolysis->Deg2

Fig 1. Primary chemical degradation pathways of Pedalitin tetraacetate in incompatible solvents.

Section 2: Quantitative Stability Profile

To guide your experimental design, we have synthesized the stability metrics for Pedalitin tetraacetate across various environments. Use this data to select appropriate vehicles for your assays.

Solvent / Buffer SystemTemp (°C)Estimated Half-Life (t½)Primary Degradation MechanismRecommended Use
Anhydrous DMSO-20°C> 12 monthsNone (Stable)Long-term stock storage
Acetonitrile (LC-MS grade)4°C> 6 monthsNone (Stable)Analytical standard prep
Methanol / Ethanol25°C~48 hoursTransesterificationDO NOT USE
Aqueous Buffer (pH 4.5)37°C~72 hoursAcid-catalyzed hydrolysisAcidic assay media
Aqueous Buffer (pH 7.4)37°C< 2 hoursBase-catalyzed hydrolysisImmediate use only
Serum-supplemented Media37°C< 30 minsEnzymatic cleavageProdrug conversion assays

Section 3: Troubleshooting & Optimization (The "How")

Q3: How do I prepare a stock solution that guarantees long-term stability? A3: The foundational rule for handling Pedalitin tetraacetate is maintaining an anhydrous, aprotic environment until the absolute last moment before your assay.

  • Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Aliquot immediately to avoid freeze-thaw cycles, which introduce atmospheric moisture condensation.

  • Store in amber vials at -20°C to prevent photodegradation, a common issue for the chromen-4-one backbone 3.

Q4: How can I verify the integrity of my compound before running a critical bioassay? A4: Implement a self-validating LC-MS workflow. Pedalitin tetraacetate has a distinct retention time compared to its partially deacetylated intermediates. Monitor the UV absorbance (typically 254 nm and 330 nm) and confirm the mass (m/z 485 [M+H]+) 1. If you observe peaks corresponding to m/z 443, 401, or 359, your sample has undergone progressive loss of acetyl groups (-42 Da per group).

Workflow Start Dry Powder Solvent Dissolve in Anhydrous DMSO Start->Solvent Aliquot Aliquot into Amber Vials Solvent->Aliquot Store Store at -20°C (Desiccated) Aliquot->Store Use Dilute into Assay Immediately Before Use Store->Use

Fig 2. Optimal handling and storage workflow to prevent solvolysis and hydrolysis.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Preparation and Validation of Anhydrous Stock Solutions

Objective: Create a stable 10 mM self-validating stock of Pedalitin tetraacetate.

  • Equilibration: Allow the lyophilized Pedalitin tetraacetate vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: This prevents ambient moisture from condensing on the cold powder, which would initiate localized hydrolysis.

  • Dissolution: Add high-purity, anhydrous DMSO (water content <0.005%) to achieve a 10 mM concentration. Vortex gently until fully dissolved. Note: Do not sonicate, as localized cavitation heating can accelerate degradation.

  • Aliquotting: Dispense 20 µL aliquots into pre-chilled, amber microcentrifuge tubes.

  • Inert Atmosphere: Purge the headspace of each tube with dry argon or nitrogen gas before sealing.

  • Storage: Flash-freeze in liquid nitrogen and transfer to a -20°C freezer.

  • Validation Step: Before a major experimental campaign, thaw one aliquot and run a rapid RP-HPLC assay (C18 column, gradient of water/acetonitrile with 0.1% formic acid) to ensure >95% purity remains.

Protocol 2: Forced Degradation Assay (Stability Screening)

Objective: Determine the exact half-life of your specific batch under your unique biological assay conditions.

  • Preparation: Dilute the 10 mM DMSO stock to 50 µM in your target aqueous buffer (e.g., PBS pH 7.4). Ensure the final DMSO concentration is ≤0.5% to prevent solvent-induced artifacts in your downstream biological models.

  • Incubation: Place the solution in a 37°C shaking water bath.

  • Sampling: Withdraw 100 µL aliquots at exactly t = 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching (Critical Step): Immediately quench the reaction by adding 100 µL of ice-cold acetonitrile containing 1% formic acid. Causality: The sudden drop in pH halts base-catalyzed hydrolysis, while the organic solvent precipitates esterase proteins if using biological media.

  • Analysis: Centrifuge at 14,000 x g for 5 minutes. Transfer the supernatant to an HPLC vial and quantify the remaining intact Pedalitin tetraacetate peak area relative to the t=0 control.

References

  • MolForge. "Pedalitin tetraacetate (CID 33172) - Molecular Properties & Analysis."
  • Benchchem. "Chemical structure and stereochemistry of Pedalitin."
  • MDPI. "Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties."
  • Benchchem. "Technical Support Center: Stability of Flavonoids in Physiological Solutions."
  • PMC (NIH). "Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin."

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Validation: Pedalitin Tetraacetate Analysis by qNMR

In the realm of drug discovery and natural product synthesis, the absolute purity of a compound is not merely a quality metric; it is the bedrock upon which reliable biological and pharmacological data are built. For a s...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug discovery and natural product synthesis, the absolute purity of a compound is not merely a quality metric; it is the bedrock upon which reliable biological and pharmacological data are built. For a synthesized flavonoid like Pedalitin tetraacetate, an acetylated derivative of the bioactive flavone Pedalitin[1][2], rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the definitive purity validation of synthesized Pedalitin tetraacetate, contextualized against other common analytical techniques.

The Primacy of qNMR in Purity Assessment

Quantitative NMR (qNMR) stands out as a primary analytical method, meaning it determines the purity or concentration of an analyte directly without the need for a specific reference standard of the analyte itself.[3] This is a significant advantage over comparative methods like High-Performance Liquid Chromatography (HPLC), which typically rely on the area percent method. The area percent method in HPLC assumes that all components, including impurities, have a similar detector response (e.g., UV absorbance), which can lead to inaccuracies if an impurity has a significantly different response factor.[3]

The fundamental principle of qNMR is the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei responsible for that signal.[3][4] By co-dissolving a precisely weighed amount of the synthesized Pedalitin tetraacetate with a precisely weighed amount of a high-purity, certified internal standard, the absolute purity of the analyte can be calculated with exceptional accuracy and traceability to the International System of Units (SI)[4][5].

Comparative Analysis: qNMR vs. Orthogonal Methods

While qNMR offers a powerful, direct approach, a comprehensive validation strategy often employs orthogonal methods—techniques that rely on different physical or chemical principles—to ensure the highest confidence in the purity value.[6] Below is a comparison of qNMR with HPLC, the most common alternative for purity analysis in this context.

FeatureQuantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Primary ratio method based on the direct proportionality of signal area to the number of nuclei.[3][4]Comparative separation technique based on differential partitioning between phases; quantification by external standard or area percent.[3]
Reference Standard Requires a certified internal standard of a different, stable compound.[5][7] Does not require a Pedalitin tetraacetate standard.Requires a highly purified reference standard of Pedalitin tetraacetate for accurate quantification; area percent method can be misleading.[3]
Accuracy & Traceability High accuracy with direct traceability to SI units via a certified reference material (CRM).[4][5]High accuracy is achievable but dependent on the purity of the specific reference standard and the response factors of impurities.[3]
Specificity High; can distinguish and quantify structurally similar isomers and impurities if their signals are resolved.High separation power; excellent for detecting trace impurities. Specificity can be confirmed with techniques like mass spectrometry (LC-MS).
Sample Throughput Moderate; longer acquisition times (especially relaxation delays) are needed for high accuracy.[6]High; well-suited for automated, high-throughput analysis of many samples.
Sample Nature Non-destructive; the sample can be recovered and used for further analyses.[4][8]Destructive; the sample is consumed during the analysis.
Universality Universal detector for all protons, making it less biased by the chemical nature of impurities.[8]Detector response (e.g., UV) is chromophore-dependent, which can lead to over- or under-estimation of impurities.[3]
Experimental Workflow for qNMR Purity Validation

The following workflow provides a robust, self-validating protocol for determining the purity of synthesized Pedalitin tetraacetate. The causality behind each step is explained to ensure scientific integrity.

qNMR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Calculation Weigh_Analyte Accurately Weigh Analyte (ms) Dissolve Dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_IS Accurately Weigh Internal Standard (mIC) Weigh_IS->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Setup Instrument Setup (Tuning, Shimming) Transfer->Setup Set_Params Set Quantitative Parameters (D1, NS) Setup->Set_Params Acquire Acquire Spectrum Set_Params->Acquire Process Fourier Transform, Phasing, Baseline Correction Acquire->Process Integrate Integrate Analyte & Standard Signals Process->Integrate Formula Apply Purity Formula Integrate->Formula Result Report Purity (%) with Uncertainty Formula->Result

Caption: Workflow for Pedalitin tetraacetate purity determination by qNMR.

Detailed Experimental Protocol

1. Selection of Internal Standard (IS)

The choice of the internal standard is critical for the accuracy of the qNMR experiment.[7][9]

  • Causality: The IS must have high purity (≥99.9%), be chemically stable, non-volatile, and soluble in the same deuterated solvent as the analyte. Crucially, its ¹H NMR signals must not overlap with any signals from the analyte or residual solvent.[7][10]

  • Recommendation for Pedalitin Tetraacetate: Given the presence of acetyl and methoxy groups in Pedalitin tetraacetate, which show signals in the upfield region, and aromatic protons in the downfield region[1], a good choice for an internal standard in a solvent like DMSO-d₆ or CDCl₃ would be Maleic Acid or Dimethyl Sulfone . Maleic acid provides a sharp singlet in the aromatic region (around 6.3 ppm in DMSO-d₆) that is typically clear of flavonoid signals.

2. Sample Preparation

Precision in this step directly translates to the accuracy of the final result.

  • Protocol:

    • Using a microbalance with at least 0.01 mg readability, accurately weigh approximately 15-20 mg of the synthesized Pedalitin tetraacetate (m_analyte) into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the chosen certified internal standard (m_std), such as Maleic Acid (purity P_std), into the same vial.[11] The goal is to achieve a molar ratio between the analyte and standard that is close to 1:1 to minimize integration errors.[11]

    • Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure both the analyte and the standard are fully dissolved.[7]

    • Transfer the solution to a high-quality 5 mm NMR tube.[12]

3. NMR Data Acquisition

Acquisition parameters must be set to ensure the signal intensity is truly quantitative.

  • Causality: The most critical parameter is the relaxation delay (D1) . To ensure all protons are fully relaxed before the next pulse, D1 should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the standard signals being integrated.[6][9] A short D1 will lead to signal saturation and an underestimation of purity. The number of scans (NS) should be sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.[6]

  • Recommended Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard 90° pulse (e.g., zg30).

    • Relaxation Delay (D1): 30-60 seconds (a conservative value ensuring full relaxation for flavonoid-type molecules).[6]

    • Number of Scans (NS): 16 to 64, adjusted to achieve the target S/N.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Spectral Width (SW): Cover all signals of interest (e.g., 0-12 ppm).

4. Data Processing and Purity Calculation

Careful processing is required to extract accurate integral values.

  • Protocol:

    • Apply a small line-broadening factor (e.g., 0.3 Hz) to improve S/N without significantly distorting peak shape.

    • Perform Fourier transformation.

    • Manually and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the signals to be integrated.[12]

    • Integrate a well-resolved, non-overlapping signal for the analyte (I_analyte) and the signal for the internal standard (I_std). For Pedalitin tetraacetate, a signal from one of the isolated aromatic protons or a sharp acetyl singlet could be chosen.[1]

    • Record the number of protons corresponding to each integrated signal (N_analyte and N_std).

  • Purity Calculation Formula: The purity of the analyte (P_analyte) as a weight/weight percentage is calculated using the following equation[11]:

    P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Mass

    • P_std: Purity of the internal standard (from its certificate)

Conclusion: An Authoritative and Trustworthy Approach

Validating the purity of a synthesized compound like Pedalitin tetraacetate demands an analytical method that is not only precise but also fundamentally accurate and traceable. Quantitative NMR provides a direct, SI-traceable measurement of purity that is less susceptible to the compound-specific biases inherent in chromatographic area percent methods.[3][4][13] By following a meticulously designed protocol—from the judicious selection of an internal standard to the optimization of acquisition parameters like the relaxation delay—researchers can establish a self-validating system.[14][15][16] This robust approach ensures that the reported purity value is a trustworthy foundation for subsequent biological, toxicological, and clinical investigations, upholding the highest standards of scientific integrity.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories. Available from: [Link]

  • Video: Choosing the Right qNMR Internal Standard. (2025, December 29). ResolveMass Laboratories. Available from: [Link] (Note: Placeholder URL, as the original link was a video description)

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010, September 5). Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Validation of a Generic qHNMR Method for Natural Products Analysis. (2013). PMC. Available from: [Link]

  • qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! (2024, June 24). Frontiers in Natural Products. Available from: [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Available from: [Link]

  • Some good validation practices for analytical procedures. A3P. Available from: [Link]

  • Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. (2024, January 19). MDPI. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. Available from: [Link]

  • General Chapter Prospectus: Solid-state NMR Spectroscopy–Theory and Practice. (2021, February 26). USP-NF. Available from: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR. (2020). Semantic Scholar. Available from: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc. Available from: [Link]

  • Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR. (2021). PMC. Available from: [Link]

  • Purity by Absolute qNMR Instructions. Available from: [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. (2022, July 13). ECA Academy. Available from: [Link]

  • Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. (2024, January 19). PubMed. Available from: [Link]

Sources

Comparative

Cross-Validation of HPLC and UPLC Methods for Pedalitin Tetraacetate Quantification

Introduction: The Analytical Challenge Pedalitin (2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-methoxychromen-4-one) is a naturally occurring flavonoid with significant pharmacological potential, including antioxidant and ant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Pedalitin (2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-methoxychromen-4-one) is a naturally occurring flavonoid with significant pharmacological potential, including antioxidant and anti-inflammatory activities[1]. To unambiguously confirm its structure via X-ray crystallography and establish a highly stable reference standard for quantification, it is frequently derivatized into Pedalitin tetraacetate[2].

As drug development pipelines accelerate, laboratories are increasingly transitioning from traditional High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) to achieve higher sample throughput, superior peak resolution, and reduced solvent consumption[3]. However, this transition cannot be arbitrary. This guide provides an objective, data-driven framework for cross-validating HPLC and UPLC methods for Pedalitin tetraacetate, ensuring seamless method transfer without compromising scientific integrity or regulatory compliance.

Mechanistic Grounding: Why UPLC Outperforms HPLC

The leap from HPLC to UPLC is not merely a change in instrumentation; it is rooted in the fundamental principles of chromatography, specifically governed by the Van Deemter equation[3].

  • Particle Size & Efficiency: Legacy HPLC columns typically utilize 3–5 µm silica particles. UPLC employs sub-2 µm particles (e.g., 1.7 µm). Smaller particles minimize the multiple path term (Eddy diffusion) and reduce mass transfer resistance in the stationary phase. The causality here is direct: smaller particles restrict the diffusion paths of the analyte, resulting in sharper, narrower peaks[4].

  • Pressure Dynamics: To propel the mobile phase through densely packed sub-2 µm particles, UPLC systems must operate at extreme pressures (up to 15,000 psi), compared to the 4,000–6,000 psi limit of standard HPLC systems[4].

  • The Causality of Geometric Scaling: You cannot simply run an HPLC method on a UPLC system. To preserve the original separation selectivity, the flow rate, injection volume, and gradient times must be mathematically scaled to the new column dimensions. This creates a self-validating system where theoretical calculations predict empirical outcomes.

Experimental Protocols: A Self-Validating System

To establish trustworthiness, the method transfer must be treated as a closed loop where each parameter is geometrically derived and empirically verified against ICH M10 guidelines.

Sample Preparation
  • Stock Solution: Dissolve 10 mg of high-purity Pedalitin tetraacetate[5] in 10 mL of HPLC-grade methanol to yield a 1 mg/mL stock solution. Sonicate for 10 minutes at room temperature to ensure complete dissolution.

  • Working Standards: Serially dilute the stock solution with the mobile phase (0.1% formic acid in water:acetonitrile) to create a calibration curve ranging from 0.1 µg/mL to 50 µg/mL.

  • Filtration (Critical Step): Filter all samples through a 0.22 µm PTFE syringe filter prior to injection. This is mandatory to protect the sub-2 µm UPLC column frits from particulate clogging, which would otherwise cause catastrophic pressure spikes[4].

Method 1: Established HPLC Protocol (Baseline)
  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase: Gradient elution (Water with 0.1% Formic Acid / Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (optimal for the tetraacetate derivative's conjugated chromophore system).

Method 2: Scaled UPLC Protocol (Draft Method)

Using geometric scaling principles to maintain the resolving power[3]:

  • Column: C18, 50 mm × 2.1 mm, 1.7 µm particle size.

  • Flow Rate Adjustment: Scaled down to maintain linear velocity, adjusted to 0.4 mL/min .

  • Injection Volume Adjustment: Scaled proportionally to the reduction in column void volume, reducing from 10 µL to 1 µL .

  • Gradient Time: Compressed proportionally to the reduction in column length and flow rate, reducing a 25-minute gradient to approximately 4.5 minutes.

Workflow Diagram: Method Transfer & Cross-Validation

MethodTransfer HPLC 1. Baseline HPLC Method (5 µm particle, 1.0 mL/min) Scale 2. Geometric Scaling (Adjust Volume, Flow, Gradient) HPLC->Scale UPLC 3. Draft UPLC Method (1.7 µm particle, 0.4 mL/min) Scale->UPLC Validate 4. ICH Validation (Precision, Accuracy, Linearity) UPLC->Validate Compare 5. Statistical Equivalence (F-test & t-test) Validate->Compare Routine 6. Routine QC Analysis (Pedalitin Tetraacetate) Compare->Routine

Systematic workflow for scaling and cross-validating HPLC to UPLC methods.

Comparative Performance Data

Cross-validation requires demonstrating that the new UPLC method is statistically equivalent or superior to the legacy HPLC method[6]. The following table summarizes representative validation data for Pedalitin tetraacetate quantification based on ICH Q2(R2) guidelines.

Validation ParameterHPLC Method (5 µm)UPLC Method (1.7 µm)Acceptance Criteria (ICH)Conclusion
Run Time 25.0 min4.5 minN/A82% reduction in analysis time
Retention Time (Rt) 14.2 min ± 0.12.1 min ± 0.02%RSD ≤ 2.0%UPLC shows superior precision
Theoretical Plates (N) ~12,000~35,000Higher is better2.9x increase in efficiency
Linearity (R²) 0.99910.9998≥ 0.999Both methods acceptable
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.08 µg/mL / 0.25 µg/mLS/N ≥ 3 (LOD) / 10 (LOQ)UPLC is ~6x more sensitive
Intra-day Precision 1.4% RSD0.6% RSD≤ 2.0% RSDBoth acceptable; UPLC superior
Solvent Consumption 25.0 mL/run1.8 mL/runN/A92.8% reduction in solvent waste
Analysis of the Results

The empirical data perfectly validates the mechanistic theory. The transition to sub-2 µm particles (UPLC) drastically increases the theoretical plate count (N), leading to sharper peaks. This peak sharpening directly causes an increase in peak height (signal intensity), which successfully lowers the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Pedalitin tetraacetate[7]. Furthermore, the geometric scaling of the column dimensions and flow rate reduces the run time by over 80%, transforming laboratory throughput while maintaining strict adherence to regulatory acceptance criteria[3].

Conclusion

Cross-validating an HPLC method to a UPLC platform for Pedalitin tetraacetate is not a mere compliance exercise; it is a profound analytical upgrade. By strictly adhering to geometric scaling principles and ICH validation guidelines, laboratories can achieve a self-validating transfer that guarantees data integrity. The resulting UPLC method delivers undeniable improvements in sensitivity, speed, and environmental sustainability (via reduced solvent use), making it the definitive choice for modern drug development professionals.

References

  • Title: Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Transferring Compendial HPLC Methods to UPLC Technology for Routine Generic Drug Analysis Source: Waters Corporation URL: [Link]

  • Title: Application Note - Guidelines for method transfer from HPLC to UHPLC Source: KNAUER URL: [Link]

  • Title: UPLC-MS/MS profiling, antioxidant and anti-inflammatory activities, and potential health benefits prediction of phenolic compounds in hazel leaf Source: Frontiers in Nutrition URL: [Link]

Sources

Validation

Comparative Guide: Enzyme Inhibitory Potential of Pedalitin vs. Pedalitin Tetraacetate

Executive Summary As drug development professionals evaluate natural flavonoids for therapeutic applications, understanding the structure-activity relationship (SAR) is paramount. Pedalitin (5,6,3',4'-tetrahydroxy-7-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development professionals evaluate natural flavonoids for therapeutic applications, understanding the structure-activity relationship (SAR) is paramount. Pedalitin (5,6,3',4'-tetrahydroxy-7-methoxyflavone) is a naturally occurring bioactive compound recognized for its multi-target enzyme inhibitory potential. However, to isolate the specific mechanistic contributions of its functional groups, researchers frequently compare it against its fully acetylated synthetic derivative, Pedalitin tetraacetate .

This guide provides an objective, data-driven comparison of Pedalitin and its tetraacetate form, detailing how the masking of hydroxyl pharmacophores impacts enzyme inhibition, alters physical properties, and dictates their respective roles in biochemical research.

Mechanistic Causality: The Role of Hydroxyl Pharmacophores

The fundamental difference in the performance of these two molecules lies in their hydrogen-bonding and metal-chelating capacities[1].

  • Pedalitin (The Active Aglycone): Features four free hydroxyl groups at the C5, C6, C3', and C4' positions. These groups act as critical electron donors. In metalloenzymes like Soybean Lipoxygenase-1 (Fe³⁺) or Tyrosinase (Cu²⁺), the catechol moiety (C3'-OH and C4'-OH) directly chelates the active site metal ions, while also forming strong hydrogen bonds with surrounding amino acid residues[2][3].

  • Pedalitin Tetraacetate (The Structural Reference): Synthesized via the acetylation of Pedalitin, this derivative masks all four hydroxyl groups with bulky, hydrophobic acetyl esters. This modification induces severe steric hindrance and completely abolishes the molecule's ability to act as a hydrogen-bond donor. Consequently, it loses direct in vitro enzyme inhibitory activity. However, this form is highly lipophilic and crystallizes easily, making it the gold standard for X-ray crystallographic validation of the flavone's core near-to-flat dihedral angle (166.9°)[1].

Mechanism cluster_pedalitin Active Form: Pedalitin cluster_tetraacetate Derivative: Pedalitin Tetraacetate P1 Pedalitin (Free C5, C6, C3', C4' OH) E1 Enzyme Active Site (e.g., Fe3+ / Cu2+) P1->E1 Binds R1 Potent Inhibition (Chelation & H-Bonds) E1->R1 Inactivates P2 Pedalitin Tetraacetate (Acetylated OH Groups) E2 Enzyme Active Site (Steric Hindrance) P2->E2 Blocked R2 Loss of Direct Inhibition (No H-Bond Donors) E2->R2 Remains Active

Fig 1: Mechanistic comparison of enzyme active site binding between Pedalitin and its tetraacetate.

Quantitative Data Comparison

The table below synthesizes the in vitro performance of Pedalitin against its tetraacetate derivative and standard industry benchmarks.

Parameter / Enzyme TargetPedalitin (Native Flavone)Pedalitin TetraacetateBenchmark Alternative
Chemical State Free hydroxyls (H-bond donors active)Acetylated (H-bond donors masked)N/A
Lipoxygenase-1 (LOX-1) IC₅₀ = 152.5 μM (Irreversible, slow-binding)[2]Inactive (Cannot chelate Fe³⁺)Quercetin (IC₅₀ = 4.8 μM)
Tyrosinase IC₅₀ = 0.28 mM (Mixed-type inhibitor)[3]Inactive in vitroRosmarinic Acid
α-Glucosidase IC₅₀ = 0.29 mM (Mixed-type inhibitor)[3]Inactive in vitroAcarbose
Primary Research Utility Direct enzyme inhibitor, antioxidant screeningX-ray structural validation, lipophilic prodrug modeling[1]Established clinical/assay controls

Note: While Pedalitin tetraacetate lacks direct in vitro efficacy, its high LogP (approx. 2.20) makes it a valuable model for prodrug strategies where intracellular esterases cleave the acetyl groups to release the active aglycone[4].

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following protocols describe how to isolate the variables between the two compounds.

Protocol A: Acetylation of Pedalitin for Structural Validation

To prove that the hydroxyl groups are responsible for enzyme inhibition, Pedalitin must be fully acetylated and re-tested.

  • Reaction Setup: Dissolve 10 mg of purified Pedalitin in 1 mL of anhydrous pyridine.

  • Acetylation: Add an excess of acetic anhydride ( Ac2​O ).

  • Incubation: Stir continuously at room temperature (rt) for 12 hours. Causality: Pyridine acts as both the solvent and a base to neutralize the acetic acid byproduct. Room temperature prevents the thermal degradation of the flavone core.

  • Purification: Evaporate the solvent under reduced pressure.

  • Crystallization: Dissolve the crude tetraacetate in 2 mL of ethanol (EtOH) and allow for slow evaporation. Causality: Pedalitin itself is prone to structural disorder in crystal lattices. The tetraacetate derivative forms highly ordered single crystals, allowing for unambiguous X-ray crystallographic determination (yield ~94.7%)[1].

Protocol B: Spectrophotometric LOX-1 Inhibition Assay

This assay validates the irreversible, slow-binding kinetics of native Pedalitin.

  • Substrate Preparation: Prepare an 80 µM linoleic acid solution in a borate buffer (pH 9.0).

  • Enzyme Pre-incubation: Mix soybean lipoxygenase-1 (SLO-1, 6.54 nM) with varying concentrations of Pedalitin (0–80 µM). Incubate for exactly 5 minutes. Causality: Pedalitin exhibits a time-dependent inactivation mechanism ( kinact​/KI​=59.6±10 mM−1min−1 ). Pre-incubation allows the slow-binding conformational change to occur before the substrate is introduced[2].

  • Reaction Initiation & Tracking: Add the linoleic acid substrate to the mixture. Immediately monitor the formation of conjugated dienes spectrophotometrically at 234 nm. Causality: As LOX-1 oxidizes linoleic acid into hydroperoxides, the absorbance at 234 nm increases proportionally. A flattened curve indicates successful enzyme inactivation.

Workflow Step1 1. Isolate/Synthesize Pedalitin Step2A 2A. Direct Enzyme Assay (LOX-1, Tyrosinase) Step1->Step2A Step2B 2B. Acetylation Reaction (Ac2O, Pyridine, 12h, rt) Step1->Step2B Step3A 3A. Determine IC50 & Kinetics (Active Inhibitor) Step2A->Step3A Step3B 3B. Crystallization (EtOH) & X-Ray Diffraction Step2B->Step3B Step4B 4B. Structural Validation (Dihedral Angle 166.9°) Step3B->Step4B

Fig 2: Experimental workflow for Pedalitin enzyme assay versus tetraacetate structural validation.

References

  • Ha, T. J., Isobe, T., Werner, E., Alarcon, J., Kubo, I., & Cespedes, C. L. (2016). "Pedalitin from Isodon japonica, an inactivation of soybean lipoxygenase-1." Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 15(1), 29-40. 2

  • Zhao, F., et al. (2011). "Comparative evaluation of rosmarinic acid, methyl rosmarinate and pedalitin isolated from Rabdosia serra (MAXIM.) HARA as inhibitors of tyrosinase and α-glucosidase." Food Chemistry, 129(3), 884-889. 3

  • Kim, J., et al. (2024). "Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin." Molecules, 29(2), 513. 1

  • MolForge. (n.d.). "Pedalitin tetraacetate (CID 33172) - Molecular Properties & Analysis." 4

Sources

Comparative

Alternatives to Pedalitin tetraacetate for the structural confirmation of Pedalitin

Beyond Derivatization: Modern Alternatives to Pedalitin Tetraacetate for the Structural Confirmation of Pedalitin Executive Summary Pedalitin (5,6,3',4'-tetrahydroxy-7-methoxyflavone) is a naturally occurring bioactive f...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond Derivatization: Modern Alternatives to Pedalitin Tetraacetate for the Structural Confirmation of Pedalitin

Executive Summary Pedalitin (5,6,3',4'-tetrahydroxy-7-methoxyflavone) is a naturally occurring bioactive flavonoid of significant pharmacological interest. Due to the structural ambiguity of its polyhydroxylated A-ring, the historical gold standard for its structural confirmation has been chemical derivatization into Pedalitin tetraacetate, followed by single-crystal X-ray diffraction. This guide objectively compares modern, direct analytical alternatives—2D NMR, HR-MS/MS, and MicroED—that bypass the need for derivatization while maintaining rigorous scientific integrity and analytical confidence.

The Causality of Derivatization: Why Pedalitin Tetraacetate?

Flavonoids with multiple hydroxyls and a single methoxy group present a unique analytical challenge. Differentiating Pedalitin from its structural isomers (e.g., where the methoxy group is located at C-5 or C-6 instead of C-7) is difficult using 1D NMR alone due to overlapping aromatic signals.

Traditionally, researchers acetylated Pedalitin using acetic anhydride and pyridine to form Pedalitin tetraacetate . Acetylation serves two critical mechanistic purposes:

  • Solubility & Stability: It breaks intermolecular hydrogen bonding, increasing the molecule's solubility in organic solvents.

  • Crystallization: It facilitates the growth of large, ordered single crystals required for conventional X-ray crystallography, providing unambiguous 3D spatial confirmation of the C-7 methoxy group.

The Limitation: This method is inherently destructive, requires milligram-scale quantities of high-purity isolate, and relies on thermodynamically unpredictable crystal growth that can stall workflows for weeks.

G Start Pedalitin Extract/Isolate Deriv Chemical Derivatization (Acetylation) Start->Deriv Traditional Direct Direct Native Analysis Start->Direct Modern Tetra Pedalitin Tetraacetate Deriv->Tetra NMR 2D NMR (HMBC/HSQC) Connectivity Mapping Direct->NMR MS HR-MS/MS RDA Fragmentation Direct->MS MicroED MicroED Nanocrystal Diffraction Direct->MicroED Xray Single-Crystal X-ray Diffraction Tetra->Xray

Decision matrix comparing traditional derivatization with modern direct analysis workflows.

Alternative 1: High-Resolution 2D NMR Spectroscopy (The Non-Destructive Standard)

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D Heteronuclear Multiple Bond Correlation (HMBC), is the premier non-destructive alternative for structural elucidation.

Expertise & Causality: HMBC maps long-range (2- to 3-bond) couplings between protons and carbons. In Pedalitin, the methoxy protons appear as a distinct singlet (~3.95 ppm). In the HMBC spectrum, these protons will show a strong 3-bond correlation cross-peak exclusively with the C-7 quaternary carbon (~156 ppm). This creates a self-validating system: the exact placement of the methoxy group is confirmed without altering the native molecule, as a C-6 or C-5 substitution would yield entirely different carbon chemical shift correlations .

Standardized Protocol: 2D NMR Workflow

  • Sample Preparation: Dissolve 1–5 mg of highly purified native Pedalitin in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO is specifically chosen to stabilize the hydroxyl protons and prevent rapid solvent exchange.

  • 1D Acquisition: Acquire standard 1H and 13C spectra to establish baseline chemical shifts and integral values.

  • 2D HSQC Acquisition: Run Heteronuclear Single Quantum Coherence (HSQC) to map all direct 1-bond C-H attachments, effectively filtering out quaternary carbons.

  • 2D HMBC Acquisition: Run HMBC optimized for long-range coupling constants (typically J=8 Hz).

  • Data Validation: Overlay the spectra. Confirm the 3JCH​ correlation between the -OCH3 protons and the C-7 carbon to lock in the structural assignment.

Alternative 2: High-Resolution Tandem Mass Spectrometry (HR-ESI-MS/MS)

For trace amounts of Pedalitin (nanogram to microgram scale) where NMR is unfeasible, High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) is the optimal alternative.

Expertise & Causality: Flavonoids undergo a highly predictable Retro-Diels-Alder (RDA) fragmentation when subjected to collision-induced dissociation (CID). The C-ring cleaves, yielding distinct A-ring and B-ring product ions. By analyzing the exact mass of the A-ring fragment (accurate to <5 ppm mass error), researchers can definitively prove that the A-ring contains one methoxy and two hydroxyl groups, while the B-ring contains the catechol (two hydroxyls) moiety .

Standardized Protocol: HR-MS/MS Workflow

  • Sample Dilution: Prepare a 1 µg/mL solution of Pedalitin in LC-MS grade Methanol/Water (50:50) supplemented with 0.1% formic acid to aid ionization.

  • Ionization: Inject the sample into the ESI source operating in negative ion mode to generate the deprotonated precursor ion [M−H]− at m/z 315.05.

  • Fragmentation (CID): Isolate the precursor ion in the quadrupole and apply normalized collision energy (NCE 20-30 eV) in the collision cell.

  • Mass Analysis: Route fragments to the Orbitrap or TOF analyzer. Identify the 1,3A− and 1,3B− RDA fragments to confirm the ring substitution patterns.

RDA Precursor Pedalitin Precursor Ion [M-H]- m/z 315.05 CID Collision-Induced Dissociation (C-Ring Cleavage) Precursor->CID A_Ring A-Ring Fragment (1 Methoxy, 2 Hydroxyls) CID->A_Ring 1,3-A- cleavage B_Ring B-Ring Fragment (2 Hydroxyls) CID->B_Ring 1,3-B- cleavage ConfirmA Confirms C-7 Methoxy & A-Ring Substitution A_Ring->ConfirmA ConfirmB Confirms Catechol Moiety on B-Ring B_Ring->ConfirmB

Retro-Diels-Alder (RDA) fragmentation pathway for the structural verification of Pedalitin.

Alternative 3: Microcrystal Electron Diffraction (MicroED)

When absolute 3D stereochemical and crystallographic data is required, but growing large single crystals of the native compound fails, MicroED replaces traditional X-ray crystallography.

Expertise & Causality: Electrons interact with the electrostatic potential of atoms much more strongly than X-rays interact with electron clouds. Therefore, MicroED can generate high-resolution diffraction patterns from sub-micron nanocrystals—which are natively present in amorphous-looking Pedalitin powder—completely bypassing the need to synthesize Pedalitin tetraacetate .

Standardized Protocol: MicroED Workflow

  • Grid Preparation: Deposit a dry powder suspension of native Pedalitin onto a continuous carbon transmission electron microscopy (TEM) grid.

  • Vitrification: Plunge-freeze the grid in liquid ethane to preserve the nanocrystals and drastically reduce electron radiation damage.

  • Diffraction Acquisition: Insert the grid into a cryo-TEM. Locate a nanocrystal (<1 µm thick) using low-dose imaging.

  • Continuous Rotation: Rotate the stage continuously (e.g., 0.5°/sec) while collecting electron diffraction patterns on a direct electron detector.

  • Structural Resolution: Process the diffraction data using standard crystallographic software (e.g., DIALS) to solve the native Pedalitin structure.

Quantitative Comparison of Structural Confirmation Methods

Analytical MethodSample RequirementDestructive?Time-to-ResultSpecificity for C-7 Methoxy3D Structural Output
Pedalitin Tetraacetate (X-ray) >5 mgYes (Derivatization)Weeks (Crystallization)AbsoluteYes (Derivative)
2D NMR (HMBC/HSQC) 1 - 5 mgNo1 - 2 DaysAbsolute (3-bond coupling)No (2D Connectivity)
HR-ESI-MS/MS <1 µgYes (Ionization)HoursHigh (A-ring localized)No (Fragmentation)
MicroED <100 µg (Powder)No (Grid recoverable)1 - 3 DaysAbsoluteYes (Native)

References

  • Kamma, K. R., Cho, J., Won, H. J., Nam, S.-Y., Le, N. H., Jung, J. H., & Lee, K.-I. (2024). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules (PubMed Central).[Link]

  • Jash, S. K., Gorai, D., Mandal, L. C., & Brahmachari, G. (2020). Nuclear Magnetic Resonance Spectroscopic Behaviour of Some Selective Natural Flavonoids: A Look Through. Mini-Reviews in Organic Chemistry (Bentham Science).[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31161, Pedalitin. PubChem.[Link]

  • Jones, C. G., Martynowycz, M. W., Hattne, J., Fulton, T. J., Stoltz, B. M., Schonenbach, K. E., ... & Gonen, T. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science (PubMed Central).[Link]

Validation

Head-to-Head Comparison of Synthesis Methods for Pedalitin Tetraacetate: Natural Semi-Synthesis vs. De Novo Total Synthesis

Pedalitin (5,6,3',4'-tetrahydroxy-7-methoxyflavone) is a naturally occurring flavonoid recognized for its potent biological activities, including the inhibition of xanthine oxidase, tyrosinase, and α-glucosidase. In drug...

Author: BenchChem Technical Support Team. Date: March 2026

Pedalitin (5,6,3',4'-tetrahydroxy-7-methoxyflavone) is a naturally occurring flavonoid recognized for its potent biological activities, including the inhibition of xanthine oxidase, tyrosinase, and α-glucosidase. In drug development and structural characterization, researchers frequently convert Pedalitin into its tetraacetate derivative (Pedalitin tetraacetate) to enhance lipophilicity, improve bioavailability in specific assays, and enable unambiguous structural confirmation via X-ray crystallography[1],[2].

Historically, securing high-purity Pedalitin tetraacetate has been a significant bottleneck. This guide objectively compares the traditional extraction-based semi-synthesis against a recently optimized de novo total synthesis, providing actionable protocols and experimental data for application scientists.

Strategic Comparison: Causality of Experimental Choices

To obtain Pedalitin tetraacetate, researchers must first secure the parent Pedalitin backbone before executing a global acetylation. The route chosen dictates the yield, purity, and scalability of the final compound.

Method A: Natural Extraction & Semi-Synthesis

The traditional approach relies on isolating Pedalitin from plant biomass (e.g., Rabdosia japonica or Ruellia tuberosa).

  • The Mechanistic Flaw: Plant matrices contain dozens of structurally analogous polymethoxyflavones. Because these molecules share nearly identical polarities and molecular weights, thermodynamic separation via standard silica gel chromatography is highly inefficient.

  • The Result: Yields are exceptionally low, and trace flavonoid contaminants frequently carry over into the acetylation step, inhibiting the crystallization of the final tetraacetate derivative.

Method B: De Novo Total Synthesis

A modern, five-step total synthesis utilizes inexpensive, commercially available precursors (3,4,5-trimethoxyphenol and vanillin) to construct the flavone backbone from scratch[3].

  • Regioselective Acylation: The synthesis initiates with a Friedel-Crafts acylation using Boron trifluoride diethyl etherate (BF₃·OEt₂). The Lewis acid coordinates precisely with the methoxy oxygens, directing the acetyl group exclusively to form the required 6-hydroxy-2,3,4-trimethoxyacetophenone[1],[3].

  • Oxidative Cyclization: Converting the intermediate 2'-hydroxychalcone to a flavone utilizes Iodine in Dimethyl Sulfoxide (DMSO). Iodine acts as a mild Lewis acid and oxidant, facilitating intramolecular Michael addition without over-oxidizing the delicate substrate[1].

  • Kinetically Controlled Demethylation: Instead of using harsh reagents like Boron tribromide (BBr₃)—which drives complete global demethylation—this protocol employs 30% Hydrogen Bromide (HBr) in acetic acid. This enables a time-dependent, serial demethylation of the 5-, 6-, and 3'-methoxy groups while preserving the critical 7-methoxy group, yielding pure Pedalitin[3].

G2 cluster_A Method A: Natural Semi-Synthesis cluster_B Method B: De Novo Total Synthesis SourceA Plant Biomass (Rabdosia sp.) Extract Solvent Extraction & Chromatography SourceA->Extract YieldA Low Yield Variable Purity Extract->YieldA Acetylation Standard Acetylation (Ac2O / Pyridine) YieldA->Acetylation SourceB Commercial Precursors (Vanillin, Phenols) Synthesis 5-Step Chemical Synthesis SourceB->Synthesis YieldB High Yield >98% Purity Synthesis->YieldB YieldB->Acetylation Target Pedalitin Tetraacetate Acetylation->Target

Caption: Logical comparison of extraction-based semi-synthesis versus de novo total synthesis.

Quantitative Performance Data

The following table summarizes the head-to-head metrics of both methodologies, demonstrating why de novo synthesis is the preferred route for drug development professionals requiring Pedalitin tetraacetate.

Performance MetricMethod A: Natural Semi-SynthesisMethod B: De Novo Total Synthesis
Primary Source Rabdosia japonica / Ruellia tuberosa3,4,5-Trimethoxyphenol & Vanillin
Precursor Availability Low (Subject to seasonal/geographic variance)High (Commercially abundant)
Overall Yield (to Pedalitin) < 0.1% (w/w from dry plant mass)~ 40-50% (from acetophenone precursor)
Acetylation Yield Variable (Dependent on extract purity)94.7% (Highly reproducible)[2]
Time to Target 3–4 Weeks (Extraction, isolation, purification)4–5 Days (Standard synthetic workflow)
Scalability Poor (Bottlenecked by chromatography)Excellent (Gram-scale achievable)
Final Purity Profile Prone to trace flavonoid contaminants>98% (Crystallization-grade)

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following step-by-step methodologies incorporate built-in validation checkpoints (e.g., TLC monitoring, crystallization).

Protocol A: De Novo Total Synthesis of the Pedalitin Backbone

Reference standard protocol adapted from Kamma et al. (2024)[1],[3].

  • Aldol Condensation: React 6-hydroxy-2,3,4-trimethoxyacetophenone with vanillin under basic conditions. Monitor via TLC until the starting material is consumed. This yields the 2'-hydroxychalcone intermediate[1],[3].

  • Oxidative Cyclization: Dissolve the chalcone in DMSO and add a catalytic amount of Iodine (I₂). Heat the mixture gently. The iodine facilitates the ring closure to form the polymethoxyflavone[1]. Quench with sodium thiosulfate to neutralize residual iodine.

  • Serial Demethylation (Critical Step): Dissolve the resulting flavone intermediate (approx. 0.58 mmol) in 2.35 mL of a 30% solution of hydrogen bromide (HBr) in acetic acid[4],[1].

  • Thermal Activation: Heat the solution to 120 °C. Self-Validation: Monitor the reaction progress strictly by TLC at regular intervals. Because the demethylation is time-dependent, halting the reaction at the precise moment prevents the cleavage of the 7-methoxy group[3].

  • Workup: Cool the mixture and precipitate the crude Pedalitin. Purify via recrystallization.

G1 Start 3,4,5-Trimethoxyphenol + Vanillin Step1 1. Friedel-Crafts Acylation (BF3·OEt2, AcOH) Start->Step1 Step2 2. Aldol Condensation (Base catalyzed) Step1->Step2 6-Hydroxy-2,3,4-trimethoxyacetophenone Step3 3. Oxidative Cyclization (I2, DMSO) Step2->Step3 2'-Hydroxychalcone Step4 4. Serial Demethylation (30% HBr / AcOH) Step3->Step4 Polymethoxyflavone Int Pedalitin (Intermediate) Step4->Int Step5 5. Global Acetylation (Ac2O, Pyridine, 12h) Int->Step5 Final Pedalitin Tetraacetate (>94% Yield) Step5->Final

Caption: Synthetic workflow for Pedalitin tetraacetate via de novo total synthesis.

Protocol B: Global Acetylation to Pedalitin Tetraacetate

Regardless of how the Pedalitin backbone is sourced, the final acetylation must be driven to completion across all four hydroxyl groups.

  • Reagent Preparation: In a dry, round-bottom flask, suspend pure Pedalitin in anhydrous Pyridine.

    • Causality: Pyridine acts as both a solvent and a nucleophilic catalyst. It reacts with acetic anhydride to form a highly reactive acylpyridinium intermediate, which accelerates the esterification of the sterically hindered hydroxyl groups on the flavone backbone.

  • Acetylation: Add an excess of Acetic Anhydride (Ac₂O) dropwise to the suspension.

  • Incubation: Stir the reaction mixture at room temperature (rt) for exactly 12 hours[2].

  • Quenching & Extraction: Pour the mixture over crushed ice to hydrolyze unreacted acetic anhydride. Extract the aqueous layer with ethyl acetate, wash with dilute HCl (to remove residual pyridine), and dry over anhydrous Na₂SO₄.

  • Crystallization (Self-Validation): Evaporate the solvent under reduced pressure. Dissolve 5 mg of the crude tetraacetate in 2 mL of Ethanol (EtOH). Allow for slow evaporation at room temperature. This procedure yields Pedalitin tetraacetate in 94.7% yield and produces single crystals suitable for unambiguous X-ray crystallographic analysis[2],.

References

  • Kamma, K. R., Cho, J., Won, H. J., Nam, S.-Y., Le, N. H., Jung, J. H., & Lee, K.-I. (2024). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 29(2), 513. MDPI.[Link]

Sources

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